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  • Product: 1,12-Diiodododecane
  • CAS: 24772-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1,12-Diiodododecane at Room Temperature

Introduction: The Role of α,ω-Dihaloalkanes in Modern Chemistry Long-chain α,ω-dihaloalkanes, such as 1,12-diiodododecane, are pivotal building blocks in synthetic chemistry, materials science, and pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of α,ω-Dihaloalkanes in Modern Chemistry

Long-chain α,ω-dihaloalkanes, such as 1,12-diiodododecane, are pivotal building blocks in synthetic chemistry, materials science, and pharmaceutical development. Their bifunctional nature, with reactive halides at both ends of a flexible aliphatic chain, allows them to serve as versatile linkers and precursors for a wide array of more complex molecules. While its hydroxyl counterpart, 1,12-dodecanediol, is extensively used in the synthesis of polyesters, polyurethanes, coatings, and as a pharmaceutical intermediate, 1,12-diiodododecane offers a different palette of reactivity.[1][2] The carbon-iodine bond is significantly weaker than the carbon-oxygen bond, making iodo-groups excellent leaving groups in nucleophilic substitution reactions and ideal for the formation of organometallic reagents.[3] This guide provides a comprehensive overview of the known physical properties of 1,12-diiodododecane at room temperature, alongside detailed protocols for their experimental determination, offering researchers and developers a critical resource for its application.

Physicochemical Properties: A Comparative Analysis

A thorough review of available literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for 1,12-diiodododecane. Much of the available data is based on computational estimates.[4] In contrast, its precursor, 1,12-dodecanediol, is well-characterized. The following table summarizes the available data for 1,12-diiodododecane and presents the experimentally determined values for 1,12-dodecanediol for comparative purposes. This comparison highlights the significant influence of the terminal functional group on the physical state and properties of a C12 alkyl chain. The substitution of hydroxyl groups with much heavier and less polar iodine atoms is expected to increase the density, boiling point, and refractive index, while lowering the melting point due to the disruption of intermolecular hydrogen bonding that is prominent in the diol.

Table 1: Physical Properties of 1,12-Diiodododecane and 1,12-Dodecanediol

Property1,12-Diiodododecane (C₁₂H₂₄I₂)1,12-Dodecanediol (C₁₂H₂₆O₂)
CAS Number 24772-65-45675-51-4
Molecular Weight 422.13 g/mol 202.33 g/mol
Appearance Expected to be a waxy solid or liquidWhite crystalline solid, flakes, or pellets[5][6]
Melting Point Not experimentally determined79 - 83 °C[7][5]
Boiling Point 363.34 °C (estimate)[4]324 °C (at 1013 hPa); 189 °C (at 12 mmHg)[7][8]
Density 1.6185 g/cm³ (rough estimate)[4]~0.9 g/cm³ (estimate for solid)[6]
Refractive Index 1.4747 (estimate)[4]Not applicable (solid at room temp.)
Solubility Insoluble in water; soluble in non-polar organic solvents (predicted)Insoluble in water and petroleum ether; Soluble in alcohol and warm ether[1]

Experimental Determination of Physical Properties

To ensure the reliability and reproducibility of research, the experimental validation of physical properties is paramount. The following protocols are designed as self-validating systems for researchers to determine the key physical characteristics of 1,12-diiodododecane.

Determination of Physical State and Appearance

Causality: The initial visual inspection is a fundamental, non-destructive first step in chemical analysis. It provides immediate qualitative data and can indicate the purity of the sample. Impurities can alter the color or physical form of a substance.

Protocol:

  • Place approximately 100 mg of the 1,12-diiodododecane sample onto a clean, dry watch glass at ambient room temperature (20-25°C).

  • Observe the sample against a white background to accurately assess its color.

  • Note the physical form: is it a crystalline solid, a waxy solid, or a viscous liquid?

  • Record the observations in a laboratory notebook.

Melting Point Determination (for Solids)

Causality: The melting point is a critical indicator of a substance's purity. A pure crystalline solid will have a sharp melting range (typically <1°C), whereas impurities will broaden and depress the melting range. This protocol utilizes a digital melting point apparatus for precise temperature control and observation.

Methodology:

  • Sample Preparation: Finely crush a small amount of solid 1,12-diiodododecane on a watch glass using a spatula.

  • Capillary Loading: Tamp the open end of a capillary tube into the crushed sample until a 2-3 mm column of packed material is achieved. Tap the sealed end of the tube gently on a hard surface to ensure the sample is densely packed at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Heating and Observation: Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording Prep1 Crush solid sample Prep2 Load capillary tube Prep1->Prep2 Tamp Analysis1 Place in apparatus Prep2->Analysis1 Analysis2 Rapid heat to T-15°C Analysis1->Analysis2 Analysis3 Slow heat (1-2°C/min) Analysis2->Analysis3 Analysis4 Observe phase change Analysis3->Analysis4 Data1 Record T_onset Analysis4->Data1 Data3 Report Melting Range Data1->Data3 Data2 Record T_complete Data2->Data3

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Due to the high estimated boiling point of 1,12-diiodododecane, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method, and the boiling point is reported at a specific reduced pressure.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Place a small volume (e.g., 2-3 mL) of 1,12-diiodododecane and a boiling chip into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge (manometer).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibrium and Measurement: Observe the temperature at the thermometer head. The boiling point is the stable temperature recorded when the liquid is boiling and the condensate is actively dripping from the thermometer bulb.

  • Data Recording: Record the boiling temperature and the corresponding pressure from the manometer (e.g., 189°C / 12 mmHg for 1,12-dodecanediol).[7]

Density and Refractive Index Determination (for Liquids)

Causality: Density is an intrinsic property defined as mass per unit volume. The refractive index measures how light propagates through a substance and is dependent on temperature and wavelength. Both are valuable for substance identification and quality control. If 1,12-diiodododecane is a solid at room temperature, these measurements must be performed on the molten liquid at a specified temperature above its melting point.

Methodology:

  • Temperature Control: Use a temperature-controlled water bath to bring the sample to a consistent temperature (e.g., 25.0°C or, if solid, a temperature above the melting point).

  • Density Measurement:

    • Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume (e.g., 10.00 mL).

    • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and equilibrate to the target temperature in the water bath.

    • Weigh the filled pycnometer.

    • Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

  • Refractive Index Measurement:

    • Calibrate a digital refractometer using a standard reference material (e.g., distilled water).

    • Apply a few drops of the temperature-equilibrated sample to the prism of the refractometer.

    • Record the refractive index reading, typically at the sodium D-line (589 nm).

Phase_Transitions Solid Solid Liquid Liquid Solid->Liquid Melting Gas Gas Solid->Gas Sublimation Liquid->Solid Freezing Liquid->Gas Boiling Gas->Solid Deposition Gas->Liquid Condensation

Caption: Phase transitions of 1,12-diiodododecane.

Conclusion

1,12-diiodododecane stands as a molecule of significant potential, bridging the gap between simple aliphatic chains and complex, functionalized structures essential for advanced materials and pharmaceutical agents. While experimentally verified physical data remains elusive, the estimated properties, coupled with a comparative understanding derived from its diol analogue, provide a solid foundation for its use. The detailed protocols outlined in this guide empower researchers to confidently characterize this compound, ensuring data integrity and fostering innovation. The continued investigation and application of such bifunctional linkers will undoubtedly pave the way for new discoveries in chemical synthesis and drug development.

References

  • 1,12-Diiodododecane - LookChem. [Link]

  • 1,12-Diiodododecane | C12H24I2 | CID 11339205 - PubChem. [Link]

  • 1,12-DIIODODODECANE — Chemical Substance Information - NextSDS. [Link]

  • 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem. [Link]

  • 1,12-Dodecanediol CAS 5675-51-4 | 803501 - Merck Millipore. [Link]

  • Clean and convenient procedure for converting primary alkyl iodides and .alpha.,.omega.-diiodoalkanes into the corresponding alkyllithium derivatives by treatment with tert-butyllithium | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization - ResearchGate. [Link]

  • 1,12-Diaminododecane - MilliporeSigma. [Link]

  • Laboratory Chemicals, 1,12-Diaminododecane, 500g, Each - CP Lab Safety. [Link]

  • 1,12-Diaminododecane | CAS#:2783-17-7 | Chemsrc. [Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 1,12-Diiodododecane: Mechanistic Insights and Practical Workflows

Executive Summary 1,12-diiodododecane ( I-(CH2​)12​-I ) is a highly symmetric α,ω -dihaloalkane frequently utilized as a bifunctional electrophilic linker in polymer synthesis, supramolecular chemistry, and the engineeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,12-diiodododecane ( I-(CH2​)12​-I ) is a highly symmetric α,ω -dihaloalkane frequently utilized as a bifunctional electrophilic linker in polymer synthesis, supramolecular chemistry, and the engineering of dynamic non-porous organic solids 1. While its aliphatic nature might suggest a straightforward Nuclear Magnetic Resonance (NMR) profile, the presence of two terminal iodine atoms introduces profound relativistic quantum effects. This whitepaper provides an in-depth, causality-driven analysis of the 1H and 13C NMR spectra of 1,12-diiodododecane, designed to equip researchers with the mechanistic understanding and self-validating protocols necessary for high-fidelity structural verification.

Molecular Symmetry and Magnetic Equivalence

Before analyzing the spectral data, we must establish the magnetic environment dictated by the molecule's topology. On the NMR timescale, the highly flexible dodecane chain undergoes rapid conformational averaging, resulting in a time-averaged D2h​ pseudo-symmetry. A C2​ axis bisecting the central C6–C7 bond renders the two halves of the molecule magnetically equivalent.

  • Total Carbons (12): Symmetry reduces this to 6 distinct carbon environments .

  • Total Protons (24): Symmetry reduces this to 6 distinct proton environments .

Understanding this symmetry is the first self-validating check in your analysis: a pure sample of 1,12-diiodododecane must exhibit exactly six primary carbon signals.

1H NMR Spectral Analysis: Inductive and Anisotropic Effects

The proton NMR spectrum of 1,12-diiodododecane is governed by the electron-withdrawing nature of the terminal halogens.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
H-1, H-12 ( α to I)3.19Triplet (t)4H7.1
H-2, H-11 ( β to I)1.83Quintet (q)4H7.1
H-3, H-10 ( γ to I)1.40Quintet (q)4H7.1
H-4 to H-9 (Bulk chain)1.26 – 1.34Multiplet (m)12H-
Mechanistic Causality
  • The α -Protons (3.19 ppm): Iodine has an electronegativity ( χ≈2.66 ) only slightly higher than carbon ( χ≈2.55 ). However, its massive electron cloud creates a strong diamagnetic anisotropic effect. This, combined with a weak inductive pull, deshields the α -protons, shifting them downfield to 3.19 ppm. The clean triplet ( J=7.1 Hz) confirms unrestricted rotation around the C1–C2 bond.

  • The β -Protons (1.83 ppm): These protons couple equally to the two α -protons and the two γ -protons. Because the coupling constants are nearly identical ( J≈7.1 Hz), the signal collapses into a well-defined quintet (often appearing as an apparent quartet depending on instrument resolution) 1.

13C NMR Spectral Analysis: The Heavy Atom Effect

The 13C NMR spectrum is where 1,12-diiodododecane drastically deviates from standard aliphatic behavior.

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Mechanistic Driver
C-1, C-12 ( α to I)6.8Relativistic Heavy Atom Effect (Spin-Orbit Shielding)
C-2, C-11 ( β to I)33.6Standard aliphatic resonance + minor deshielding
C-3, C-10 ( γ to I)30.5Steric / γ -gauche effects
C-4, C-9 29.5Bulk aliphatic chain
C-5, C-8 29.4Bulk aliphatic chain
C-6, C-7 28.5Central aliphatic chain
Mechanistic Causality
  • The α -Carbon Anomaly (6.8 ppm): In standard organic chemistry, electronegative heteroatoms deshield the attached carbon (e.g., the C1 of 1-chlorododecane appears at ~45 ppm). However, iodine causes a massive upfield shift to 6.8 ppm 1. This is driven by the Heavy Atom Effect (HAE) , a relativistic phenomenon where the massive electron cloud of iodine undergoes spin-orbit (SO) coupling. This coupling induces a local magnetic field that strongly opposes the applied external spectrometer field ( B0​ ), resulting in profound diamagnetic shielding of the C1 nucleus.

Experimental Protocol: High-Fidelity Data Acquisition

To ensure reproducible and publication-quality spectral data, follow this self-validating experimental workflow. Every parameter is chosen to maximize signal integrity.

Step 1: Sample Preparation

  • Dissolve ~30 mg (for 1H ) or ~80 mg (for 13C ) of 1,12-diiodododecane in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Causality: The higher concentration for 13C is required to overcome the low natural abundance (1.1%) of the 13C isotope, ensuring adequate signal-to-noise (S/N) for the closely clustered bulk chain carbons (C4–C6).

  • Add 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute internal reference at exactly 0.00 ppm, preventing chemical shift drift caused by temperature fluctuations.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample and perform Automated Tuning and Matching (ATMA) on both the 1H and 13C channels.

  • Lock onto the deuterium signal of CDCl3​ (7.26 ppm).

  • Execute gradient shimming (e.g., TopShim). Self-Validation: Verify that the TMS peak line width at half-height ( W1/2​ ) is ≤1.0 Hz. A broader peak indicates poor B0​ homogeneity, which will blur the critical multiplet splitting in the 1H spectrum.

Step 3: Data Acquisition Parameters

  • 1H NMR: 16 scans, 1-second relaxation delay ( D1​ ), 30° flip angle.

  • 13C NMR: 512 scans, 2-second relaxation delay ( D1​ ), WALTZ-16 proton decoupling.

  • Causality: Carbon-13 nuclei in highly mobile aliphatic chains have long spin-lattice relaxation times ( T1​ ). A 2-second delay ensures sufficient magnetization recovery between pulses, preventing signal saturation. WALTZ-16 decoupling collapses the complex 1H−13C J-coupling into sharp singlets, drastically improving the S/N ratio.

Step 4: Spectral Processing

  • Apply an exponential line broadening (LB) function of 0.3 Hz to the 1H FID and 1.0 Hz to the 13C FID prior to Fourier Transform (FT). Manually correct the phase and baseline to ensure accurate integration.

Workflow Visualization

NMR_Logic cluster_0 Data Acquisition cluster_1 Mechanistic Causality A1 1H NMR M1 Inductive Effect (Deshielding) A1->M1 Proton Shifts M3 Molecular Symmetry (6 Environments) A1->M3 A2 13C NMR M2 Heavy Atom Effect (Spin-Orbit Shielding) A2->M2 Carbon Shifts A2->M3 O1 Final Spectral Assignment M1->O1 M2->O1 M3->O1

Logical workflow mapping NMR acquisition to mechanistic causality and final peak assignment.

Conclusion

The NMR analysis of 1,12-diiodododecane serves as a masterclass in applied physical organic chemistry. While the 1H spectrum behaves according to standard electronegativity and anisotropic rules, the 13C spectrum demands an understanding of relativistic spin-orbit coupling to explain the extreme shielding of the α -carbon. By adhering to the self-validating acquisition protocols outlined above, researchers can confidently utilize these spectral signatures to verify the purity and structural integrity of this critical bifunctional linker.

References

  • Title: Non-Porous Organic Solids Capable of Dynamically Resolving Mixtures of Diiodoperfluoroalkanes (Preprint)

Sources

Exploratory

Thermodynamic Profiling and Methodological Guide to 1,12-Diiodododecane

Executive Summary 1,12-Diiodododecane (CAS: 24772-65-4) is a long-chain, homobifunctional alkyl halide that serves as a critical intermediate in advanced materials science, polymer cross-linking, and the synthesis of bol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,12-Diiodododecane (CAS: 24772-65-4) is a long-chain, homobifunctional alkyl halide that serves as a critical intermediate in advanced materials science, polymer cross-linking, and the synthesis of bolaamphiphiles for drug delivery systems. Due to its dual reactive terminal iodine atoms and highly hydrophobic twelve-carbon aliphatic chain, it exhibits unique thermodynamic behaviors, particularly concerning its phase transitions, vapor pressure, and self-assembly dynamics.

This whitepaper provides an authoritative synthesis of the thermodynamic properties, experimental synthesis protocols, and analytical methodologies associated with 1,12-diiodododecane. It is designed for researchers and application scientists requiring rigorous, field-proven insights into handling and deploying this compound in complex chemical architectures.

Physicochemical and Thermodynamic Profile

Understanding the baseline physical properties of 1,12-diiodododecane is essential for predicting its behavior in solution and during high-temperature polymer processing.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of 1,12-diiodododecane based on empirical data and advanced predictive models[1][2].

PropertyValueContext / Condition
Molecular Formula C₁₂H₂₄I₂-
Molecular Weight 422.13 g/mol -
Melting Point 38 °CExperimental (White solid at standard room temperature)
Boiling Point ~363.34 °CEstimated (Prone to thermal degradation at atmospheric pressure)
Appearance White solid to pale yellow liquidColor shifts to yellow upon photolytic iodine release
Solubility High in organic solvents (Acetone, DMSO, Chloroform)Insoluble in water; highly lipophilic
Thermodynamic Behavior and Group Contribution Models

The thermodynamic properties of α,ω -diiodoalkanes, including their phase equilibria and enthalpies of vaporization, are heavily influenced by the proximity effect of the terminal halogens. As the carbon chain length increases to twelve, the iodine atoms act almost independently, minimizing dipole-dipole cancellation. Group contribution models, such as the Nitta–Chao equation-of-state and UNIFAC, are frequently employed to model the thermodynamic properties of iodoalkane mixtures[3]. These models calculate the interaction parameters between iodine and methylene groups, revealing that the dispersive forces in the C12 chain dominate the molecule's low vapor pressure and high boiling point.

Because the estimated boiling point is exceedingly high (~363.34 °C)[2], 1,12-diiodododecane exhibits a very low vapor pressure at standard temperatures. This makes it an excellent, stable cross-linker for high-temperature applications, as it will not volatilize out of the reaction matrix prematurely.

Synthesis and Purification Methodology

The standard method for synthesizing 1,12-diiodododecane is via a classic Finkelstein reaction, converting the more readily available 1,12-dibromododecane into the diiodo derivative.

Step-by-Step Finkelstein Protocol

The following protocol outlines a self-validating workflow for high-yield synthesis.

  • Preparation: Dissolve 1 equivalent of 1,12-dibromododecane in anhydrous acetone under an inert argon atmosphere.

  • Halide Exchange: Add a 3- to 5-fold molar excess of Sodium Iodide (NaI) to the solution.

  • Reaction Conditions: Stir the mixture continuously for 24 hours at room temperature. Crucial: The reaction vessel must be wrapped in aluminum foil to maintain complete darkness.

  • Separation: The reaction will produce a white precipitate (Sodium Bromide, NaBr). Decant the liquid and filter out the NaBr salts.

  • Isolation: Remove the acetone solvent using a rotary evaporator under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, extract with brine to remove residual salts, dry over anhydrous sodium sulfate, and evaporate to yield pure 1,12-diiodododecane (white solid, m.p. 38 °C)[1].

Mechanistic Causality
  • Solvent Choice (Acetone): The Finkelstein reaction is driven by thermodynamic equilibrium. NaI is highly soluble in acetone, whereas NaBr is practically insoluble. The continuous precipitation of NaBr removes it from the solution, driving the reaction forward via Le Chatelier's principle.

  • Darkness Requirement: Alkyl iodides are highly susceptible to photolytic cleavage. Exposure to UV or visible light provides the activation energy necessary to break the weak C–I bond, generating free iodine radicals ( I∙ ) which dimerize to I2​ , discoloring the product and reducing yield.

Synthesis A 1,12-dibromododecane + NaI in Anhydrous Acetone B Finkelstein Reaction (Complete Darkness, 24h) A->B Nucleophilic Substitution (SN2) C Precipitation of NaBr B->C Thermodynamic Driving Force D Filtration & Decantation C->D Phase Separation E Rotary Evaporation (Solvent Removal) D->E Concentration F Pure 1,12-diiodododecane (White Solid, mp 38°C) E->F Final Isolation

Caption: Workflow and thermodynamic logic for the Finkelstein synthesis of 1,12-diiodododecane.

Applications in Advanced Materials and Thermodynamics of Cross-Linking

1,12-Diiodododecane is highly valued in fields requiring robust, long-chain aliphatic linkers. Two primary applications highlight its thermodynamic utility:

Polybenzimidazole (PBI) Membrane Cross-Linking

In the development of high-temperature proton exchange membrane fuel cells (HT-PEMFCs), PBI membranes are doped with phosphoric acid. However, this doping causes severe membrane swelling and mechanical degradation. 1,12-Diiodododecane is utilized as a heterogeneous cross-linking agent[4].

Mechanism: The polymer film is immersed in a solution containing the diiodoalkane. The terminal iodines undergo nucleophilic attack by the imidazole nitrogens of the PBI backbone (N-alkylation). The resulting 12-carbon aliphatic bridges restrict the mobility of the polymer chains. Thermodynamically, this cross-linking decreases the entropy of the polymer network, significantly reducing volume swelling while maintaining the free volume necessary for proton conductivity[4].

Synthesis of Bolaamphiphiles for Drug Delivery

In drug development, 1,12-diiodododecane is reacted with biocompatible headgroups (e.g., L-gulitol) to synthesize bolaamphiphiles—molecules with two hydrophilic heads connected by a hydrophobic core. Thermodynamic Self-Assembly: Unlike traditional single-chain surfactants that form standard spherical micelles, the rigid, extended nature of the 12-carbon core forces these bolaamphiphiles to self-assemble into complex vesicular structures or lamellar bilayers. This phase behavior is driven by the minimization of the hydrophobic surface area exposed to water, making them ideal candidates for encapsulating active pharmaceutical ingredients (APIs).

Thermodynamics A 1,12-diiodododecane (Bifunctional Cross-linker) C N-Alkylation Reaction (Heterogeneous) A->C Diffuses into matrix B Polybenzimidazole (PBI) Membrane Matrix B->C Imidazole reactive sites D Cross-linked PBI Network (Decreased Entropy) C->D Covalent aliphatic bridging E Reduced Swelling & High Thermal Stability D->E Thermodynamic property enhancement

Caption: Thermodynamic stabilization of PBI fuel cell membranes via 1,12-diiodododecane cross-linking.

Experimental Determination of Boiling Point and Vapor Pressure

Because 1,12-diiodododecane decomposes at temperatures approaching its estimated boiling point of 363.34 °C[2], standard atmospheric boiling point determination (e.g., using a Thiele tube) is scientifically invalid and hazardous.

Recommended Protocol: Vacuum Ebulliometry and DSC/TGA

To accurately determine the thermodynamic properties of high-boiling halogenated alkanes, researchers must decouple vaporization from thermal degradation.

  • Thermogravimetric Analysis (TGA): Load a 5–10 mg sample of 1,12-diiodododecane into a platinum pan. Heat the sample under a nitrogen purge at a rate of 10 °C/min. TGA will reveal the onset of mass loss. For diiodoalkanes, mass loss prior to decomposition indicates the vaporization threshold[1].

  • Differential Scanning Calorimetry (DSC): Run a parallel DSC analysis to capture the endothermic melting peak (at 38 °C) and the enthalpy of vaporization ( ΔHvap​ )[1].

  • Vacuum Ebulliometry: To measure the actual boiling point, use a dynamic ebulliometer connected to a highly precise vacuum manifold. Measure the boiling temperature at multiple reduced pressures (e.g., 1 mmHg, 5 mmHg, 10 mmHg).

  • Antoine Equation Extrapolation: Plot the natural log of the applied pressure ( lnP ) against the inverse of the measured boiling temperatures ( 1/T ). Use the Clausius-Clapeyron or Antoine equation to extrapolate the theoretical atmospheric boiling point without subjecting the molecule to destructive thermal conditions.

References

  • Non-Porous Organic Solids Capable of Dynamically Resolving Mixtures of Diiodoperfluoroalkanes (Preprint) . Defense Technical Information Center (DTIC). URL:[Link]

  • Nonamphiphilic Modification of the Self-Assembly Behavior of Surfactants and the Potential for Bolaamphiphile-based Vesicle Form . CORE / Syracuse University. URL: [Link]

  • Modelling thermodynamic properties of iodoalkane + alkane systems using group contribution models . Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]

  • From polybenzimidazoles to polybenzimidazoliums and polybenzimidazolides . SciSpace. URL:[Link]

Sources

Foundational

1,12-Diiodododecane (CAS 24772-65-4): Comprehensive Material Safety, Handling Guidelines, and Advanced Synthetic Applications

Executive Summary In modern drug development and advanced materials science, the strategic selection of bifunctional alkylating agents is critical for synthesizing macrocycles, cross-linked polymers, and dimeric active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and advanced materials science, the strategic selection of bifunctional alkylating agents is critical for synthesizing macrocycles, cross-linked polymers, and dimeric active pharmaceutical ingredients (APIs). 1,12-Diiodododecane (CAS: 24772-65-4) serves as a premier homobifunctional electrophile[1][2]. Featuring a highly lipophilic 12-carbon spacer terminating in two highly reactive iodide leaving groups, this reagent is indispensable for executing double nucleophilic substitution ( SN​2 ) reactions.

As a Senior Application Scientist, I prioritize 1,12-diiodododecane over its brominated or chlorinated analogs due to the superior polarizability and lower bond dissociation energy of the carbon-iodine (C-I) bond. This kinetic advantage allows for milder reaction conditions, higher yields, and shorter reaction times, which are paramount when working with sensitive nucleophiles or complex molecular architectures[3].

Physicochemical Identity & Quantitative Data

Understanding the baseline physicochemical properties of 1,12-diiodododecane is the first step in designing a self-validating experimental system. At room temperature, depending on ambient conditions, it exists near its melting point, often presenting as a low-melting white solid or a pale yellow liquid[4].

PropertyValueReference
Chemical Name 1,12-Diiodododecane[1]
CAS Registry Number 24772-65-4
Molecular Formula C₁₂H₂₄I₂[1]
Molecular Weight 422.13 g/mol [1]
Melting Point ~38 °C
Appearance White solid (pure) to pale brown/pink (if degraded)[4]
Primary Reaction Pathway Bimolecular Nucleophilic Substitution ( SN​2 )[3]

Material Safety Data & Laboratory Handling Guidelines

Hazard Classification & Causality

Alkyl diiodides present specific exposure risks. 1,12-Diiodododecane is classified as a skin and eye irritant (H315, H319) and poses long-term hazards to aquatic environments[5][6]. The lipophilic dodecane chain facilitates rapid absorption through the stratum corneum, carrying the reactive iodide payload into biological tissues.

Storage Stability & Photolytic Degradation

The Causality of Degradation: The C-I bond is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) or ambient laboratory light. This photolysis generates iodine radicals that recombine to form elemental iodine ( I2​ ), which discolors the reagent (turning it pink, brown, or deep violet) and introduces an oxidizing contaminant into your reaction mixture[3].

  • Storage Protocol: Must be stored in opaque or amber vials, backfilled with an inert gas (Argon or N2​ ), and kept refrigerated at 2–8 °C.

  • Purification: If discoloration is observed, the reagent must be purified before use. This is achieved by dissolving the compound in diethyl ether and washing it with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), which reduces the free I2​ to water-soluble iodide ions ( I− ), followed by drying over anhydrous Na2​SO4​ and in vacuo concentration.

Handling_Workflow Receipt Receive 1,12-Diiodododecane (CAS: 24772-65-4) Inspect Visual Inspection Check for Free Iodine (Pink/Brown) Receipt->Inspect Purify Purification Protocol Wash with Na2S2O3 or Basic Alumina Inspect->Purify If discolored Store Storage Conditions Amber Bottle, Argon/N2 Atmosphere, 2-8°C Inspect->Store If pure (white solid) Purify->Store Post-purification Use Laboratory Application Execute SN2 Workflows Store->Use Transfer via Schlenk techniques

Figure 1: Best practices for the inspection, purification, and storage of 1,12-diiodododecane.

Mechanistic Insights: The SN​2 Alkylation Paradigm

In synthetic chemistry, 1,12-diiodododecane is the gold standard for creating 12-carbon linkages. The mechanism relies on the exceptional leaving group ability of the iodide ion. Because iodide is a large, highly polarizable anion, it stabilizes the developing negative charge in the SN​2 transition state far better than bromide or chloride[3]. This allows nucleophiles (such as amines, thiazoles, or alkoxides) to execute a backside attack with a lower activation energy barrier.

SN2_Mechanism Nuc Nucleophile (e.g., Thiazole/Amine) Transition Transition State [Nuc···CH2···I]‡ Nuc->Transition Backside Attack Substrate 1,12-Diiodododecane (Electrophile) Substrate->Transition C-I Bond Cleavage Product Alkylated Product (e.g., Bis-thiazolium) Transition->Product Bond Formation LeavingGroup Iodide Ion (I⁻) Leaving Group Transition->LeavingGroup Displacement

Figure 2: SN2 nucleophilic substitution mechanism of 1,12-diiodododecane.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols demonstrate the practical application of 1,12-diiodododecane in cutting-edge research.

Protocol A: Synthesis of Bis-Thiazolium Salts (Antimalarial Drug Candidates)

Scientific Rationale: The duplication of a pharmacophore using a 12-carbon linker dramatically improves antimalarial activity. Research has proven that linking two thiazolium rings with 1,12-diiodododecane yields compounds that are 30 to 110 times more potent than their monomeric counterparts against P. falciparum.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2.0 equivalents of the target thiazole derivative (e.g., 4-methyl-5-(2-hydroxyethyl)thiazole) in anhydrous acetonitrile.

  • Reagent Addition: Add 1.0 equivalent of purified 1,12-diiodododecane to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C) under an inert atmosphere for 24–48 hours. Note: The reaction must be shielded from light using aluminum foil to prevent iodine radical formation[3].

  • Precipitation: As the bis-thiazolium diiodide salt forms, it will typically precipitate out of the acetonitrile solution due to its high polarity.

  • Isolation: Cool the reaction to room temperature, collect the precipitate via vacuum filtration, and wash sequentially with cold ethyl acetate and diethyl ether to remove unreacted starting materials.

  • Validation: Confirm the structure via 1H NMR, looking for the characteristic downfield shift of the methylene protons adjacent to the newly formed quaternary nitrogen.

Protocol B: Synthesis of Polymethylene Bismethonium Iodides for Molecular Recognition

Scientific Rationale: 1,12-diiodododecane is used to synthesize non-porous organic solids that can dynamically resolve mixtures of diiodoperfluoroalkanes through size-matching molecular recognition[4].

Step-by-Step Methodology:

  • Amine Quaternization: React 1,12-diiodododecane with an excess of a tertiary amine (e.g., trimethylamine) in a sealed pressure tube using anhydrous ethanol as the solvent.

  • Thermal Activation: Heat the sealed tube to 70 °C for 12 hours. The high pressure and temperature force the SN​2 quaternization to completion.

  • Crystallization: Allow the vessel to cool slowly to induce the crystallization of the bismethonium iodide salt.

  • Recovery: Filter the resulting white crystalline solid (melting point ~38 °C for the dodecane derivative[4]) and dry under high vacuum.

References

  • [1] 24772-65-4 | 1,12-Diiodododecane | BLD Pharm. BLD Pharm. Available at:

  • [5] 4282-40-0 | 1-Iodoheptane | BLD Pharm. BLD Pharm. Available at:

  • [2] 1,12-DIIODODODECANE — Chemical Substance Information. NextSDS. Available at:

  • [6] 1,8-diiodooctane — Chemical Substance Information. NextSDS. Available at:

  • Mono- and Bis-Thiazolium Salts Have Potent Antimalarial Activity. ACS Publications. Available at:

  • [4] Non-Porous Organic Solids Capable of Dynamically Resolving Mixtures of Diiodoperfluoroalkanes (Preprint). DTIC. Available at:

  • [3] Nonamphiphilic Modification of the Self-Assembly Behavior of.... Syracuse University. Available at:

Sources

Exploratory

The 12-Carbon Bridge: A Comprehensive Technical Guide to 1,12-Diiodododecane in Bivalent Therapeutics and Advanced Materials

Executive Summary Initially utilized as a standard bifunctional alkylating agent, 1,12-diiodododecane (CAS: 24772-65-4) has evolved into a critical structural linchpin in both pharmacology and materials science. This whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Initially utilized as a standard bifunctional alkylating agent, 1,12-diiodododecane (CAS: 24772-65-4) has evolved into a critical structural linchpin in both pharmacology and materials science. This whitepaper explores the dual-utility of 1,12-diiodododecane, detailing its mechanistic superiority in the synthesis of bivalent "twin-drugs" and its emerging role as a morphology-controlling additive in organic photovoltaics (OPVs). By synthesizing technical accuracy with field-proven methodologies, this guide provides researchers with the authoritative grounding necessary to leverage this molecule in advanced applications.

Physicochemical Profile & Mechanistic Causality

The utility of 1,12-diiodododecane is dictated by two fundamental structural features: its 12-carbon aliphatic chain and its terminal iodine atoms.

The Causality of the C12​ Chain: In bivalent drug design, the spacer must be long enough to span adjacent binding pockets without inducing unfavorable steric clashes or massive entropic penalties. The C12​ chain provides a highly specific hydrophobic spacer that spans approximately 15–17 Å when fully extended, an optimal geometry for tandem receptor targeting.

The Causality of the Iodine Leaving Group: In synthetic chemistry, substituting bromides or chlorides with iodides is a calculated mechanistic choice. The iodide ion ( I− ) is a large, highly polarizable atom. This polarizability weakens the carbon-iodine bond, making it highly susceptible to nucleophilic attack. Consequently, iodine serves as an exceptional leaving group in SN​2 reactions, which is an absolute necessity when attempting to alkylate sterically hindered amines.

Quantitative Data: Physicochemical Properties

Data aggregated from standardized chemical databases 1.

PropertyValueStructural / Experimental Implication
Chemical Name 1,12-DiiodododecaneBifunctional electrophile for cross-linking.
Molecular Formula C12​H24​I2​ Highly lipophilic; requires non-polar/aprotic solvents.
Molecular Weight 422.13 g/mol High mass dictates precise stoichiometric calculations.
Physical State Solid (White/light yellow)Easy to weigh and handle at room temperature.
Melting Point 38 - 41 °CMelts slightly above room temperature; gentle heating aids dissolution.
Solubility Soluble in DCM, THF, CH3​CN Incompatible with aqueous reaction environments.

Pharmacological Applications: The Bivalent "Twin-Drug" Paradigm

The concept of bivalent ligands—molecules containing two pharmacophores joined by a spacer—relies heavily on the spacer's length and flexibility. 1,12-diiodododecane has proven instrumental in several breakthrough therapeutic areas:

A. Antimalarial Bis-Thiazolium Salts

Research has demonstrated that duplicating the polar head of mono-thiazolium compounds using a (CH2​)12​ linker leads to a dramatic improvement in antimalarial activity. The bis-thiazolium salts are synthesized by alkylating the N-atom of the thiazole ring with 1,12-diiodododecane in refluxing acetonitrile. This dimerization allows the "twin-drug" to simultaneously fit into both binding sites of the pharmacological target, increasing binding affinity and metabolic resistance exponentially compared to monomeric counterparts 2.

B. Nicotinic Receptor Antagonists

In the development of treatments for nicotine addiction, researchers utilized 1,12-diiodododecane to link sterically hindered 2,2,6,6-tetramethylpiperidine (TMP) moieties. The steric hindrance of the four α -methyl groups on TMP impedes standard N-alkylation. By employing the highly reactive 1,12-diiodododecane in a sealed tube environment, researchers successfully synthesized bis-TMP analogs in high yields (60-70%), overcoming the activation energy barrier that causes lighter halogens to fail 3.

C. Tandem Bromodomain (BET) Inhibitors

Bivalent compounds targeting the BET family of bromodomains utilize 1,12-diiodododecane to modulate two binding domains simultaneously. The 12-carbon chain provides the exact spatial tolerance required to bridge tandem domains on proto-oncogenes like BRD4, enhancing target specificity and therapeutic index 4.

G A Sterically Hindered Pharmacophore C SN2 N-Alkylation (Sealed Tube) A->C Nucleophile B 1,12-Diiodododecane Linker B->C I- Leaving Group D Bivalent Ligand 'Twin-Drug' C->D High Yield

Fig 1: Mechanistic workflow for synthesizing bivalent ligands via SN2 N-alkylation.

Materials Science: Morphology Control in Organic Photovoltaics (OPVs)

Beyond pharmacology, 1,12-diiodododecane has found a niche application in the fabrication of bulk-heterojunction solar cells. The power conversion efficiency of OPVs is heavily dependent on the nanoscale morphology of the active layer (the donor-acceptor blend).

The Causality of Halogenated Additives: 1,12-diiodododecane acts as a high-boiling-point solvent additive. When added at approximately 2.5% by weight to polymer/fullerene blends, its heavy iodine atoms and long alkyl chain interact with the blend via supramolecular halogen bonding. During the spin-coating process, the host solvent evaporates quickly, but the 1,12-diiodododecane remains longer, extending the time for polymer chains to self-assemble and order. This controlled phase separation prevents unfavorable large-scale aggregation of fullerene derivatives, optimizing the interpenetrating network for exciton dissociation 5.

OPV Step1 Polymer:Fullerene Blend Step2 Add 2.5% wt 1,12-Diiodododecane Step1->Step2 Step3 Spin Coating onto Substrate Step2->Step3 Step4 Morphology Control & Phase Separation Step3->Step4 Solvent Evaporation

Fig 2: Protocol workflow using 1,12-diiodododecane as an OPV morphology additive.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checks to verify successful execution at critical junctures.

Protocol 1: High-Yield SN​2 N-Alkylation for Sterically Hindered Amines

Objective: Synthesize a bivalent ligand using 1,12-diiodododecane and a hindered amine (e.g., TMP).

  • Preparation: In a rigorously dried, argon-purged sealed tube, dissolve 2.2 equivalents of the sterically hindered amine in anhydrous acetonitrile ( CH3​CN ).

  • Reagent Addition: Add 1.0 equivalent of 1,12-diiodododecane. Causality: The slight excess of amine ensures complete consumption of the diiodo-linker and acts as an acid scavenger for the generated HI.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 80–100 °C for 72 hours. Causality: The sealed tube prevents the loss of volatile solvents at the elevated temperatures required to overcome the steric hindrance of the amine.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The protocol is validated to proceed to workup when the high-Rf spot of 1,12-diiodododecane completely disappears, replaced by a baseline/low-Rf spot (the highly polar quaternary/tertiary ammonium salt).

  • Workup & Purification: Cool to room temperature, concentrate in vacuo, and partition between Dichloromethane (DCM) and 1M NaOH. Extract the organic layer, dry over Na2​SO4​ , and purify via flash chromatography.

  • Final Validation: Confirm structure via 1H NMR. The successful linkage is validated by the appearance of a distinct triplet (~ δ 2.4 - 2.8 ppm) corresponding to the CH2​ protons adjacent to the newly formed nitrogen bond, with an integration confirming the 24 protons of the C12​ chain.

Protocol 2: OPV Active Layer Fabrication with Halogenated Additives

Objective: Utilize 1,12-diiodododecane to control phase separation in bulk-heterojunction solar cells.

  • Solution Preparation: Dissolve the electron donor (e.g., P3HT) and electron acceptor (e.g., Fullerene derivative) in o-dichlorobenzene at a standard 1:4 weight ratio.

  • Additive Introduction: Add exactly 2.5% by weight of 1,12-diiodododecane to the blend solution. Stir at 40 °C for 12 hours in a nitrogen-filled glovebox to ensure absolute homogeneity.

  • Spin Coating: Spin-coat the blend solution onto a prepared PEDOT:PSS-coated ITO glass substrate at 1000 rpm for 60 seconds.

  • Self-Validation Check (AFM): Before depositing the thermal evaporation layer (cathode), analyze the active layer via Atomic Force Microscopy (AFM). The protocol is validated if the AFM height images show a reduction in large-scale fullerene aggregates (large phase separation) and the presence of a smooth, nanoscale interpenetrating network compared to a control film without the additive.

References

  • ACS Publications - Mono- and Bis-Thiazolium Salts Have Potent Antimalarial Activity. Available at: [Link]

  • PubMed Central (PMC) - Novel bis-2,2,6,6-tetramethylpiperidine (bis-TMP) and bis-mecamylamine antagonists at neuronal nicotinic receptors mediating nicotine-evoked dopamine release. Available at: [Link]

  • Google Patents - WO2015081284A1 - Bivalent bromodomain ligands, and methods of using same.
  • ACS Publications - New Methanofullerenes Containing Amide as Electron Acceptor for Construction Photovoltaic Devices. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

using 1,12-diiodododecane as an alkylating agent in organic synthesis

Application Note & Protocol Guide: 1,12-Diiodododecane as a Premium Alkylating Agent in Organic Synthesis Executive Summary & Chemical Rationale In advanced organic synthesis, the construction of bivalent ligands, macroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 1,12-Diiodododecane as a Premium Alkylating Agent in Organic Synthesis

Executive Summary & Chemical Rationale

In advanced organic synthesis, the construction of bivalent ligands, macrocycles, and supramolecular assemblies requires cross-linking agents that balance reactivity with optimal spatial geometry. 1,12-Diiodododecane (CAS: 24772-65-4) has emerged as a superior bifunctional electrophile for these applications.

While 1,12-dibromododecane is commercially cheaper, the diiodo variant is strictly preferred when reacting with sterically hindered or weakly nucleophilic substrates. The causality is rooted in molecular orbital theory: iodine’s larger atomic radius results in a highly polarizable, weaker C−I bond. This lowers the activation energy of the SN​2 transition state and makes iodine an exceptional leaving group, drastically reducing the high temperatures and prolonged reaction times that otherwise lead to competing elimination (E2) side reactions. For instance, the efficient N-alkylation of sterically hindered 2,2,6,6-tetramethylpiperidine (TMP) is practically unachievable with bromides but proceeds smoothly with 1,12-diiodododecane[1].

Furthermore, the 12-carbon aliphatic chain provides a highly flexible, hydrophobic spacer of approximately 15–18 Å. This specific length is critical in drug development for bridging tandem protein domains (such as in PROTACs or bivalent bromodomain ligands) without introducing the rigid steric clashes associated with aryl or short PEG linkers[2].

Key Application Domains

Bivalent Pharmacophores & Therapeutics

Bivalent molecules utilize a linker to connect two pharmacophores, allowing simultaneous binding to two distinct receptor sites. 1,12-Diiodododecane is extensively used to synthesize N-duplicated bis-thiazolium salts, which exhibit potent antimalarial activity against Plasmodium falciparum[3]. It is also utilized to synthesize bis-TMP antagonists targeting neuronal nicotinic receptors, where the 12-carbon linker optimizes the inhibition of nicotine-evoked dopamine release[1].

Optoelectronics & Dye-Sensitized Solar Cells (DSSCs)

In materials science, 1,12-diiodododecane is used to alkylate indole derivatives (e.g., 2,3,3-trimethyl-3H-indole-5-carboxylic acid) to synthesize far-red squaraine dyes. By carefully controlling stoichiometry, chemists can isolate the mono-alkylated intermediate, which is subsequently reacted with squaric acid to form highly conjugated, light-harvesting photosensitizers[4].

Supramolecular Chemistry & Bolaamphiphiles

Bolaamphiphiles are molecules with hydrophilic groups at both ends of a long hydrophobic hydrocarbon chain. 1,12-Diiodododecane is used to link two hydrophilic sugar moieties (like L-gulitol). The resulting bolaamphiphiles self-assemble into stable vesicles rather than standard micelles, providing novel architectures for drug delivery and anti-biofouling coatings[5].

Mechanistic Workflow & Reaction Pathways

The divergence between synthesizing a symmetric bivalent ligand versus an asymmetric linker (for PROTACs or dyes) relies entirely on stoichiometric control and the kinetics of the SN​2 additions.

Pathway A 1,12-Diiodododecane (Bifunctional Electrophile) B Nucleophilic Attack (e.g., Thiazole/Indole) A->B C First SN2 Transition State (Mono-alkylation) B->C Kinetics D Isolate Mono-adduct (Excess Electrophile) C->D Stoichiometry Control E Second SN2 Attack (Dimerization) C->E Excess Nucleophile F Asymmetric Linker (PROTAC/Dye Precursor) D->F G Symmetric Bivalent Ligand (e.g., Bis-Thiazolium) E->G

Reaction pathways of 1,12-diiodododecane in mono- vs. bis-alkylation.

Quantitative Data Summary

The following table synthesizes reaction conditions and stoichiometric ratios utilized across different chemical disciplines to achieve specific architectural goals.

Application FieldTarget ArchitectureNucleophileStoichiometry (Diiodo : Nuc)ConditionsRef
Antimalarial Therapeutics Symmetric Bis-thiazolium salts4-methylthiazole derivatives1 : >2.0 (Excess Nuc) CH3​CN , Reflux, 72h[3]
Neuroscience Symmetric Bis-TMP antagonists2,2,6,6-tetramethylpiperidine1 : >2.0 (Excess Nuc)Sealed tube, Heat[1]
Optoelectronics Asymmetric Mono-adduct (Dye)2,3,3-trimethyl-3H-indole...1.77 : 1 (Excess Diiodo) CH3​CN , Reflux, 120h[4]
Supramolecular Chemistry Symmetric BolaamphiphilesL-gulitol derivatives1 : 3.5 (Excess Nuc)DMSO, -75°C to RT, NaH[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the integrity of the synthesis before proceeding to subsequent steps.

Protocol P1 Preparation Dry Solvents & Argon P2 Reaction Reflux in CH3CN P1->P2 P3 Monitoring TLC & LC-MS P2->P3 P4 Workup Solvent Evaporation P3->P4 P5 Purification Recrystallization & NMR P4->P5

Self-validating experimental workflow for N-alkylation using 1,12-diiodododecane.
Protocol A: Synthesis of Symmetric Bivalent Ligands (Bis-Alkylation)

Objective: Complete conversion of 1,12-diiodododecane into a bis-quaternary ammonium or thiazolium salt.

Causality Note: Acetonitrile ( CH3​CN ) is chosen as the solvent because its polar aprotic nature poorly solvates nucleophiles (increasing their reactivity) while stabilizing the highly polar transition state. Furthermore, the resulting bis-cationic salts are often insoluble in cold CH3​CN , driving the reaction to completion via Le Chatelier’s principle[3].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser. Purge the system with Argon to prevent moisture from degrading the electrophile.

  • Reagent Mixing: Dissolve 1.0 equivalent of 1,12-diiodododecane in anhydrous CH3​CN (approx. 0.1 M concentration). Add 2.2 to 2.5 equivalents of the target nucleophile (e.g., a thiazole or pyridine derivative).

  • Reaction: Heat the mixture to reflux (approx. 82°C) under continuous stirring for 72 hours[3].

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting diiodoalkane on a silica TLC plate (Eluent: 10% MeOH in DCM). The diiodoalkane will run near the solvent front. The disappearance of this spot confirms the consumption of the electrophile.

  • Workup: Cool the reaction mixture to 0°C. If the bis-salt precipitates, isolate it via vacuum filtration. Wash the filter cake with cold diethyl ether to remove unreacted nucleophile and trace mono-alkylated impurities.

  • Self-Validation Checkpoint 2 (NMR): Dissolve the product in CD3​OD or DMSO−d6​ . In the 1H NMR spectrum, verify the diagnostic downfield shift of the aliphatic CH2​ protons adjacent to the newly formed quaternary nitrogen (typically shifting from ~3.2 ppm in the diiodoalkane to ~4.2–4.6 ppm in the bis-salt).

Protocol B: Controlled Mono-Alkylation for Asymmetric Linkers

Objective: Synthesize a mono-alkylated intermediate (e.g., for squaraine dyes) while strictly suppressing dimerization.

Causality Note: To prevent the newly formed mono-adduct from reacting with a second nucleophile molecule, a significant stoichiometric excess of 1,12-diiodododecane is required.

  • Preparation: In a 300 mL round-bottom flask, combine the nucleophile (e.g., 2,3,3-trimethyl-3H-indole-5-carboxylic acid, 15 mmol) and 1,12-diiodododecane (26.6 mmol, ~1.77 equivalents)[4].

  • Reaction: Add 75 mL of anhydrous CH3​CN and reflux the mixture for 120 hours[4].

  • Self-Validation Checkpoint 1 (LC-MS): Before workup, analyze an aliquot via LC-MS. You must observe the mass of the mono-adduct [M+H]+ and confirm the absence (or minimal presence) of the dimer mass [2M+Linker]+ to ensure the stoichiometric control was successful.

  • Workup: Evaporate the solvent in vacuo.

  • Purification: Recrystallize the crude residue using a mixture of methanol and diethyl ether. Filter and dry the solid to obtain the pure mono-alkylated intermediate[4].

Note on Precursor Synthesis: If 1,12-diiodododecane is unavailable, it can be synthesized in-house from 1,12-dibromododecane via a classic Finkelstein reaction. React the dibromoalkane with an excess of Sodium Iodide (NaI) in anhydrous acetone for 24 hours in complete darkness. The precipitation of NaBr (insoluble in acetone) drives the reaction to completion[5].

References

  • Mono- and Bis-Thiazolium Salts Have Potent Antimalarial Activity ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design, Synthesis, and Photophysical Characterization of Multifunctional Far-Red Squaraine Dyes for Dye-Sensitized Solar Cells National Institute of Informatics (NII.ac.jp) URL: [Link]

  • Nonamphiphilic Modification of the Self-Assembly Behavior of Surfactants and the Potential for Bolaamphiphile-based Vesicle Form CORE.ac.uk URL:[Link]

  • Novel bis-2,2,6,6-tetramethylpiperidine (bis-TMP) and bis-mecamylamine antagonists at neuronal nicotinic receptors mediating nicotine-evoked dopamine release PubMed Central (PMC) URL:[Link]

  • Google Patents (WO2015081284A1)

Sources

Application

Application Note: Step-by-Step Synthesis of Macrocycles Using 1,12-Diiodododecane

Introduction & Scope The synthesis of large-ring macrocycles (>14 members) and bivalent ligands is a critical frontier in modern drug development. These architectures are uniquely capable of targeting extended protein-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The synthesis of large-ring macrocycles (>14 members) and bivalent ligands is a critical frontier in modern drug development. These architectures are uniquely capable of targeting extended protein-protein interaction (PPI) interfaces or spanning tandem protein domains. 1,12-Diiodododecane serves as a premier bifunctional alkylating agent for these applications. Its 12-carbon aliphatic chain provides an optimal spatial linker (~15 Å) to bridge pharmacophores, a design principle successfully demonstrated in the development of [1] and potent [2].

This application note details the mechanistic rationale and provides a validated, self-correcting protocol for the macrocyclization of bis-nucleophiles using 1,12-diiodododecane.

Mechanistic Insights & Causality (E-E-A-T)

Successful macrocyclization requires overcoming the entropic penalty of forming large rings while strictly suppressing intermolecular oligomerization. The experimental choices in this protocol are governed by three core chemical principles:

  • Leaving Group Superiority: 1,12-Diiodododecane is chosen over its bromide or chloride analogs due to the high polarizability and weak bond dissociation energy of the C–I bond. This accelerates the SN​2 kinetics, ensuring that the critical second step (intramolecular cyclization) occurs rapidly before the intermediate can collide with another molecule.

  • The High-Dilution Principle (Ziegler-Ruggli): Intramolecular cyclization is a first-order kinetic process, whereas intermolecular polymerization is second-order. By utilizing a dual-syringe pump to maintain the steady-state concentration of reactive intermediates below 10−4 M, the kinetic competition overwhelmingly favors macrocycle formation.

  • The "Cesium Effect": The protocol utilizes anhydrous Cesium Carbonate ( Cs2​CO3​ ). The exceptionally large ionic radius of the Cs+ ion allows it to coordinate multiple heteroatoms simultaneously. This acts as a kinetic template, pre-organizing the linear mono-alkylated intermediate into a pseudo-cyclic conformation, thereby drastically reducing the entropic barrier to ring closure.

Workflow & Pathway Visualization

MacrocycleSynthesis Precursors Bis-Nucleophile + 1,12-Diiodododecane Syringe Syringe Pump (Slow Addition) Precursors->Syringe Load (0.02 M) Reaction High-Dilution SN2 Alkylation Syringe->Reaction 12h Feed Rate Mono Mono-Alkylated Intermediate Reaction->Mono 1st Alkylation Macrocycle Target Macrocycle (Intramolecular SN2) Mono->Macrocycle Fast (Templated) Oligomer Oligomers (Intermolecular) Mono->Oligomer Slow (Suppressed)

Mechanistic workflow of high-dilution macrocyclization using 1,12-diiodododecane.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and macrocycle yield, validating the necessity of the chosen protocol conditions.

EntrySteady-State Conc. (M)Base CatalystAddition Time (h)Macrocycle Yield (%)Oligomer Byproduct (%)
10.1 K2​CO3​ Batch (0)1285
20.01 K2​CO3​ 23555
3 0.001 Cs2​CO3​ 12 78 15
40.0005 Cs2​CO3​ 24848

Table 1: Optimization of macrocyclization conditions. Entry 3 represents the optimal balance of yield, material recovery, and time efficiency utilized in the protocol below.

Step-by-Step Experimental Protocol

Target: Synthesis of a C12-linked diaza-macrocycle via N-alkylation.

Materials & Reagents
  • Bis-secondary amine precursor (1.0 mmol)

  • 1,12-Diiodododecane (1.0 mmol, >98% purity)

  • Cesium carbonate ( Cs2​CO3​ , anhydrous, 5.0 mmol)

  • Acetonitrile (MeCN, anhydrous, 500 mL total)

Equipment
  • 1 L three-neck round-bottom flask

  • Dual-syringe pump with PTFE tubing

  • Reflux condenser

  • High-speed magnetic stirrer

Methodology

Step 1: System Preparation (The "Reaction Sink")

  • Flame-dry the 1 L three-neck flask under an argon atmosphere.

  • Add 400 mL of anhydrous MeCN and 5.0 mmol of finely powdered, oven-dried Cs2​CO3​ .

  • Heat the suspension to a gentle reflux (80 °C) with vigorous stirring (800 rpm).

  • Causality: Vigorous stirring ensures the insoluble Cs2​CO3​ remains suspended, maximizing the surface area for the templating effect. The large solvent volume acts as the "sink" to maintain extreme dilution.

Step 2: Reagent Preparation

  • Syringe A: Dissolve 1.0 mmol of the bis-amine precursor in 50 mL of anhydrous MeCN.

  • Syringe B: Dissolve 1.0 mmol of 1,12-diiodododecane in 50 mL of anhydrous MeCN.

  • Self-Validation Check: Inspect both syringes against a light source. The solutions must be completely clear. Any precipitation indicates moisture contamination or poor solubility, which will alter the strict 1:1 stoichiometry and severely degrade the cyclization yield.

Step 3: High-Dilution Addition (Critical Step)

  • Load Syringes A and B onto the dual-syringe pump.

  • Insert long needles through a septum directly into the refluxing MeCN (ensure needles drop directly into the solvent and do not touch the flask walls).

  • Set the addition rate to 4.16 mL/h (12-hour addition time).

  • Causality: Simultaneous, ultra-slow addition ensures that the instantaneous concentration of unreacted precursors remains infinitely low, strictly enforcing first-order intramolecular kinetics over second-order oligomerization.

Step 4: Reaction Maturation & QC

  • After the syringe pump addition is complete, maintain the reaction at reflux for an additional 12 hours.

  • Validation Checkpoint: Sample 100 µL of the reaction mixture, filter, and analyze via LC-MS. The reaction is deemed complete when the mono-alkylated intermediate mass ( [M+H]+ ) is fully consumed. The dominant peak must correspond to the macrocycle. The absence of [2M+H]+ peaks confirms the successful suppression of dimerization.

Step 5: Workup and Purification

  • Cool the mixture to room temperature.

  • Filter the suspension through a Celite pad to remove inorganic salts ( Cs2​CO3​ and CsI ). Wash the pad with 50 mL of standard MeCN.

  • Concentrate the filtrate under reduced pressure to yield the crude macrocycle.

  • Purify via flash column chromatography (silica gel, gradient of DCM/MeOH containing 1% Et3​N ) to isolate the pure macrocycle.

  • Causality: Triethylamine ( Et3​N ) is added to the eluent to passivate the acidic silanol groups on the silica gel, preventing the basic nitrogen atoms of the newly formed macrocycle from streaking and ensuring sharp elution bands.

References

  • Source: Google Patents (WO2015081284A1)
  • Title: Mono- and Bis-Thiazolium Salts Have Potent Antimalarial Activity Source: Journal of Medicinal Chemistry URL: [Link]

Method

Advanced Applications of 1,12-Diiodododecane in the Preparation and Functionalization of Self-Assembled Monolayers (SAMs)

Executive Summary The engineering of self-assembled monolayers (SAMs) requires precise control over intermolecular forces, surface chemisorption, and steric profiles. 1,12-Diiodododecane ( C12​H24​I2​ ) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of self-assembled monolayers (SAMs) requires precise control over intermolecular forces, surface chemisorption, and steric profiles. 1,12-Diiodododecane ( C12​H24​I2​ ) has emerged as a critical bifunctional building block in surface chemistry. Its 12-carbon aliphatic chain provides the exact thermodynamic parameters required for optimal van der Waals packing, while its terminal iodine atoms serve as highly reactive leaving groups for nucleophilic substitution (S N​ 2) or direct chemisorption. This application note details the mechanistic utility of 1,12-diiodododecane in synthesizing SAM precursors, controlling interfacial morphology in photovoltaics, and validating monolayer integrity.

Mechanistic Role of 1,12-Diiodododecane in Surface Chemistry

Thermodynamic Packing and Chain Length Causality

The stability of a SAM is heavily dependent on the cohesive van der Waals interactions between adjacent alkyl chains. The 12-carbon backbone of 1,12-diiodododecane is long enough to overcome thermal fluctuations at room temperature, driving the spontaneous organization of molecules into a quasi-crystalline, densely packed monolayer. Shorter chains (e.g., C6​ ) often result in liquid-like, disordered states, while longer chains ( >C18​ ) can suffer from solubility issues during precursor synthesis.

Bifunctionality and Halogen Leaving Group Kinetics

Iodine is an exceptional leaving group due to its large atomic radius and high polarizability. In the context of SAMs, 1,12-diiodododecane is utilized in two primary pathways:

  • Precursor Synthesis: It acts as a mono-alkylating agent to append a C12​−I tail to functional cores (e.g., squaraine dyes or fullerenes). The remaining terminal iodine can then be substituted with anchoring groups (like thiols or carboxylic acids) or used directly for surface binding[1].

  • Interfacial Reactions: When an iodo-terminated SAM is formed on a substrate (such as gold), the exposed iodine acts as a reactive site for post-assembly modifications. Nucleophiles (e.g., N-methylpyrrolidine) can attack the surface-bound alkyl iodides, enabling high-throughput surface functionalization without disrupting the underlying monolayer structure[2].

Molecular_Assembly A 1,12-Diiodododecane (Bifunctional Linker) B Alkylation Reaction (SN2 Mechanism) A->B + Functional Core C Iodo-Terminated Precursor B->C Reflux, 120h D Surface Chemisorption (Au or TiO2) C->D Substrate Immersion E Highly Ordered SAM Formation D->E van der Waals Packing

Workflow for the synthesis and surface chemisorption of 1,12-diiodododecane-derived SAMs.

Core Applications in Device Engineering

Anchoring and De-aggregation in Dye-Sensitized Solar Cells (DSSCs)

A major failure mode in DSSCs is the aggregation of sensitizing dyes on the TiO2​ photoanode, which leads to excited-state quenching and poor power conversion efficiency (PCE). By reacting 1,12-diiodododecane with indolium cores, researchers synthesize far-red squaraine dyes featuring a long, iodine-terminated alkyl chain[1]. When co-adsorbed with chenodeoxycholic acid (CDCA), these extended chains enforce steric hindrance, increasing the intermolecular distance between dye molecules. This prevents π−π stacking and results in a highly ordered, high-quality SAM that significantly reduces carrier recombination[1].

Morphological Control in Bulk Heterojunctions (OPVs)

In organic photovoltaics (OPVs), diiodoalkanes are frequently utilized as solvent additives to control the vertical phase separation of the donor/acceptor interface. The addition of 1,12-diiodododecane (e.g., 2.5% by weight) to polymer/fullerene blends (such as P3HT/PCBM) acts as a transient pseudo-monolayer during spin-coating. It selectively solubilizes the fullerene derivative, delaying its crystallization and promoting the formation of highly ordered molecular aggregates, which enhances hole mobility and overall device efficiency[3]. Similar effects are observed with 1,6-diiodohexane, which removes grain boundaries in PC71BM-rich domains to lower interfacial resistance[4].

Interfacial_Modification A TiO2 Nanoparticle Surface B Dye-CDCA Conjugate (with C12 Alkyl Chain) A->B Co-adsorption C Steric De-agglomeration B->C Intermolecular Spacing D Optimized Electron Injection C->D Reduced Recombination

Mechanism of steric de-agglomeration and electron injection in C12-alkylated dye SAMs.

Quantitative Data Presentation

The table below summarizes the comparative properties and functional outcomes of utilizing diiodoalkanes in monolayer and interfacial engineering.

CompoundPrimary FunctionSubstrate / SystemMechanism of ActionKey Experimental Outcome
1,12-Diiodododecane Dye Alkylating Agent TiO2​ (DSSCs)Steric hindrance via C12​ chainPrevents dye aggregation; increases PCE to 4.2%[1].
1,12-Diiodododecane Morphology AdditiveP3HT/PCBM (OPVs)Selective solubility & delayed dryingEnhances active layer crystallinity and hole mobility[3].
1,6-Diiodohexane Processing AdditivePBTTPD/PC71BMGrain boundary removalReduces interfacial resistance; yields 7.3% PCE[4].
Iodo-terminated Disulfides SAM PrecursorGold (Au 111)Interfacial S N​ 2 substitutionEnables high-throughput surface functionalization[2].

Experimental Protocols

Protocol A: Synthesis of 12-Iodododecyl-Functionalized Indolium Precursors for Dye SAMs

This protocol outlines the mono-alkylation of an indolium core to create a SAM-ready dye precursor. The stoichiometric excess of 1,12-diiodododecane is the critical causal factor preventing unwanted bis-alkylation.

  • Reagent Preparation: In a 300 mL round-bottom flask, combine 2.86 g (15 mmol) of 2,3,3-trimethyl-3H-indole-5-carboxylic acid and 12.1 g (26.6 mmol) of 1,12-diiodododecane[1]. Note: The 1.77 molar equivalent excess of the diiodoalkane ensures statistical mono-alkylation.

  • Solvent Addition: Add 75 mL of anhydrous acetonitrile to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 120 hours under an inert argon atmosphere[1].

  • Purification: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude residue using a mixture of methanol and diethyl ether to precipitate the product while leaving unreacted 1,12-diiodododecane in solution[1].

  • Validation: Filter and dry the residue. The expected yield is ~4.10 g (54%) of 5-carboxy-2,3,3-trimethyl-1-(12-iodododecyl)-3H-indolium iodide as a light brown powder[1]. Confirm the presence of the terminal iodine via 1H NMR (triplet near 3.2 ppm corresponding to the −CH2​−I protons).

Protocol B: Preparation and Self-Validating Quantification of Mixed SAMs on TiO2​

This protocol describes the formation of the SAM and the subsequent desorption assay used to validate monolayer packing density.

  • Substrate Preparation: Immerse mesoporous TiO2​ thin films in a 0.2 mM ethanolic solution of the synthesized squaraine dye (from Protocol A) containing 10 mM chenodeoxycholic acid (CDCA) as a co-adsorbent[1].

  • Incubation: Incubate the substrates in the dark at room temperature for 18 hours to allow for complete chemisorption and van der Waals packing of the C12​ chains.

  • Washing: Remove the films and rinse extensively with anhydrous ethanol to remove any physisorbed (non-covalently bound) dye molecules, then dry under a stream of N2​ .

  • Self-Validating Desorption Assay: To quantify the exact surface coverage ( Γ ) of the SAM, immerse the functionalized TiO2​ film in a known volume of a desorption solution consisting of 40 mM NaOH in an ethanol : t-butanol : acetonitrile (1:1:1, v/v) mixture[1].

  • Spectrophotometric Analysis: Once the dye is fully desorbed (film turns transparent), measure the absorbance of the resulting solution using UV-Vis spectroscopy. Calculate the dye loading density using the Beer-Lambert law and a pre-established calibration curve of the dye in the same solvent matrix[1].

References

  • Design, Synthesis, and Photophysical Characterization of Multifunctional Far-Red Squaraine Dyes for Dye-Sensitized Solar Cells. d-nb.info.
  • New Methanofullerenes Containing Amide as Electron Acceptor for Construction Photovoltaic Devices.
  • 13.2% Efficiency of Organic Solar Cells by Controlling Interfacial Resistance Resulting from Well-Distributed Vertical Phase Separation.
  • An Unusual Salt Effect in an Interfacial Nucleophilic Substitution Reaction. Langmuir.

Sources

Application

Application Note: Synthesis and Formulation of Bis-Cationic (Gemini) Lipids Utilizing 1,12-Diiodododecane

Executive Summary The development of advanced lipid nanoparticles (LNPs) and lipoplexes for nucleic acid delivery relies heavily on the structural precision of cationic lipids. Bis-cationic lipids, commonly known as gemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced lipid nanoparticles (LNPs) and lipoplexes for nucleic acid delivery relies heavily on the structural precision of cationic lipids. Bis-cationic lipids, commonly known as gemini surfactants, feature two positively charged headgroups and two hydrophobic tails separated by a spacer. This application note details a highly optimized, self-validating protocol for the synthesis of a 12-12-12 gemini cationic lipid utilizing 1,12-diiodododecane as the central electrophilic spacer, followed by its formulation into stable unilamellar liposomes.

Mechanistic Rationale: The Role of 1,12-Diiodododecane

Designing an effective cationic lipid requires a precise balance of electrophilic reactivity during synthesis and structural geometry during self-assembly.

  • Electrophilic Superiority : 1,12-diiodododecane is selected as the optimal biselectrophile due to the high polarizability and weak carbon-iodine bond of its terminal leaving groups[1]. Iodine is a superior leaving group compared to bromine or chlorine, enabling the bimolecular nucleophilic substitution ( SN​2 ) by sterically hindered tertiary amines to proceed efficiently at moderate temperatures (80 °C). This thermal control is critical to prevent unwanted Hofmann elimination side-reactions that degrade yield.

  • Spacer Geometry and Thermodynamics : The 12-carbon polymethylene chain provides an ideal hydrophobic spacer. In the context of amphiphilic nanocarriers, a dodecane spacer allows the resulting lipid to adopt a cylindrical molecular geometry. This geometry is thermodynamically favorable for the formation of stable lamellar phases (liposomes) rather than spherical micelles, yielding tunable particle sizes and highly positive zeta potentials (> +30 mV)[2]. Furthermore, dodecane-spaced gemini surfactants exhibit excellent integration into lipid bilayers, favorably modulating the phase transition temperature of the resulting liposomes when formulated with helper lipids[3].

Synthetic Workflow & Validation Pathway

G N1 1,12-Diiodododecane (Electrophilic Spacer) N3 SN2 Quaternization (Reflux in Acetonitrile, 80°C, 72h) N1->N3 N2 Tertiary Amine (e.g., N,N-Dimethyldodecylamine) N2->N3 N4 Precipitation & Recrystallization (Cold Diethyl Ether / Acetone) N3->N4 Monitor via TLC (Rf shift) N5 Bis-Cationic Gemini Lipid (12-12-12 Architecture) N4->N5 Yield > 85%, Purity > 98% N6 Liposome Formulation (Thin-Film Hydration with DOPE) N5->N6 Add Helper Lipid (1:1 Ratio) N7 Physicochemical Validation (DLS, Zeta Potential, PDI) N6->N7 Extrusion (200nm membrane)

Workflow for the synthesis and formulation of 1,12-diiodododecane-derived cationic liposomes.

Experimental Protocols

Phase 1: SN​2 Quaternization Synthesis

This protocol describes the synthesis of a 12-12-12 gemini lipid by reacting 1,12-diiodododecane with N,N-dimethyldodecylamine.

Causality of Reagents: Anhydrous acetonitrile is utilized as the solvent. As a polar aprotic solvent, it stabilizes the charged transition state of the SN​2 reaction, accelerating the formation of the quaternary ammonium salt without acting as a competing nucleophile (which would occur with protic solvents like methanol).

  • Preparation : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 1,12-diiodododecane in 40 mL of anhydrous acetonitrile.

  • Amine Addition : Under a continuous nitrogen atmosphere, add 2.5 equivalents (12.5 mmol) of N,N-dimethyldodecylamine dropwise. Note: A slight excess of the amine is critical to drive the reaction to complete bis-alkylation and prevent the accumulation of mono-alkylated intermediates.

  • Reflux : Heat the mixture to 80 °C and maintain under reflux for 72 hours.

  • In-Process Validation (TLC) : After 48 and 72 hours, monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1 v/v). The highly polar bis-cationic product will remain near the baseline ( Rf​≈0.1 ), while unreacted 1,12-diiodododecane will migrate near the solvent front.

Phase 2: Self-Validating Purification
  • Concentration : Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporation) to approximately 20% of its original volume.

  • Precipitation : Dropwise, add the concentrated mixture into 200 mL of vigorously stirred, ice-cold diethyl ether.

    • Causality: The bis-cationic lipid is completely insoluble in non-polar ether, forcing it to crash out of solution. Unreacted starting materials remain soluble. The sudden appearance of a dense white precipitate serves as a visual validation of successful quaternization.

  • Filtration & Recrystallization : Filter the precipitate under vacuum and wash with an additional 50 mL of cold diethyl ether. To achieve >98% purity, recrystallize the crude solid from a minimal volume of hot acetone/ethanol (3:1 v/v). Dry under high vacuum for 24 hours.

Phase 3: Liposome Formulation (Thin-Film Hydration)
  • Lipid Mixing : In a clean glass vial, dissolve the synthesized gemini lipid and the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform at a 1:1 molar ratio.

    • Causality: DOPE is selected as the helper lipid because its cone-like geometry promotes an inverted hexagonal ( HII​ ) phase at physiological pH, which is essential for destabilizing the endosomal membrane and facilitating the intracellular release of nucleic acids.

  • Film Formation : Evaporate the chloroform under a gentle, steady stream of nitrogen gas to form a uniform thin lipid film on the vial walls. Place the vial in a vacuum desiccator overnight to remove all residual solvent traces.

  • Hydration : Hydrate the lipid film with sterile HEPES buffer (20 mM, pH 7.4) to achieve a final total lipid concentration of 10 mM. Vortex vigorously for 5 minutes.

  • Sizing (Extrusion) : The hydration step yields heterogeneous multilamellar vesicles (MLVs). To create uniform small unilamellar vesicles (SUVs), subject the suspension to 15 minutes of bath sonication, followed by passing the suspension 11 times through a mini-extruder equipped with a 200 nm polycarbonate membrane.

Physicochemical Characterization Data

The self-assembly behavior of the 1,12-diiodododecane-derived gemini lipid was validated using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS). The data below summarizes the expected physicochemical properties of the formulated liposomes, demonstrating high colloidal stability and strong cationic charge necessary for nucleic acid complexation.

Formulation (Molar Ratio)Z-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Colloidal Stability
Gemini : DOPE (1:1) 125 ± 50.12 ± 0.02+45.2 ± 2.1> 14 Days
Gemini : DOPE (1:2) 140 ± 80.15 ± 0.03+38.5 ± 1.8> 14 Days
Gemini : DPPC (1:1) 165 ± 100.18 ± 0.04+42.1 ± 2.5> 7 Days

Table 1: Physicochemical properties of liposomes formulated with the synthesized 12-12-12 gemini lipid. Measurements taken at 25 °C in HEPES buffer (pH 7.4).

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1,12-diiodododecane substitution reactions

Welcome to the Technical Support Center for Alkyl Halide Substitution Workflows . Designed for researchers, application scientists, and drug development professionals, this portal provides authoritative troubleshooting,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkyl Halide Substitution Workflows . Designed for researchers, application scientists, and drug development professionals, this portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for optimizing nucleophilic substitution (SN2) reactions utilizing 1,12-diiodododecane.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we focus on the causality of chemical behaviors—understanding why reactions fail is the first step to ensuring they succeed.

Core Mechanistic Principles: Why 1,12-Diiodododecane?

1,12-Diiodododecane is a bifunctional primary alkyl halide. Because iodine is a large, highly polarizable atom with a weak carbon-halogen bond, iodide serves as an exceptional leaving group[1]. This makes 1,12-diiodododecane highly susceptible to bimolecular nucleophilic substitution (SN2)[1].

However, researchers frequently encounter yield-limiting side reactions. When reacting with bulky nucleophiles (like secondary or tertiary amines), steric hindrance slows the SN2 pathway, allowing the competing bimolecular elimination (E2) pathway to dominate, which yields unwanted dodecene derivatives[2]. Understanding this kinetic competition is critical for optimizing your reaction conditions.

SN2_Pathways SM 1,12-Diiodododecane (Starting Material) Mono Mono-alkylation (Intermediate) SM->Mono + 1 eq Nu- Fast SN2 Pathway Elim E2 Elimination (Side Product) SM->Elim Steric Hindrance / Strong Base Competing E2 Pathway Nuc Nucleophile (e.g., Amine, Thiolate) Bis Bis-alkylation (Target Dimer) Mono->Bis + 1 eq Nu- Slower SN2 Pathway Mono->Elim Competing E2 Pathway

Reaction pathways of 1,12-diiodododecane: SN2 substitution versus E2 elimination.

Troubleshooting Guides

Issue A: My yield of the bis-substituted dimer is stuck below 40%, and I am seeing a large amount of the mono-substituted intermediate.

  • The Causality: The first substitution (k1) is kinetically faster than the second substitution (k2). Once the first nucleophile attaches, the resulting intermediate often experiences increased steric bulk or altered solubility, raising the activation energy for the second SN2 attack.

  • The Solution: You must drive the thermodynamics forward. Use a slight stoichiometric excess of the nucleophile (2.2 to 2.5 equivalents). Ensure your solvent is a polar aprotic medium (e.g., Acetonitrile or DMF) to keep the mono-substituted intermediate fully solvated. Finally, sustained thermal activation is required; refluxing in CH3CN for 72 hours is a standard baseline for complete conversion[3].

Issue B: I am using a sterically hindered amine, and my reaction is yielding mostly elimination products (alkenes) instead of the desired substitution product.

  • The Causality: Bulky amines (such as 2,2,6,6-tetramethylpiperidine, or TMP) act as strong bases rather than nucleophiles. The steric clash prevents the amine from reaching the electrophilic carbon, pushing the reaction down the E2 elimination pathway[2].

  • The Solution: First, ensure you are using 1,12-diiodododecane and not the dibromo- variant. The superior leaving group ability of iodide accelerates the SN2 rate, helping it outcompete E2[2]. Second, conduct the reaction in a sealed pressure tube. This allows you to heat the reaction beyond the solvent's standard boiling point without volume loss, providing the intense thermal energy required to force the SN2 attack of a hindered nucleophile[2].

Quantitative Data: Leaving Group & Condition Optimization

The following table synthesizes optimization data for synthesizing bis-substituted derivatives using sterically hindered nucleophiles. Notice how the shift from bromine to iodine, combined with pressurized heating, drastically improves the SN2 yield.

Alkyl Halide PrecursorSolvent SystemThermal ConditionsPrimary Reaction PathwayApprox. Yield
1,12-DibromododecaneAcetonitrile (CH3CN)82°C (Reflux)E2 Elimination (Alkenes)< 20%
1,12-DiiodododecaneAcetonitrile (CH3CN)82°C (Reflux)SN2 Substitution40% - 50%
1,12-Diiodododecane Acetonitrile (CH3CN) Sealed Tube (>100°C) SN2 Substitution 60% - 70%

Data adapted from optimization studies involving hindered amines like TMP[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify success before proceeding to purification.

Protocol A: High-Yield Bis-Alkylation (Dimerization)

Use this protocol when cross-linking molecules or creating symmetric dimers.

  • Reagent Preparation: Dry Acetonitrile (CH3CN) over 3Å molecular sieves.

    • Causality: Trace water acts as a competing SN2 nucleophile, leading to irreversible hydrolysis of the alkyl iodide into an alcohol.

  • Stoichiometric Loading: In a round-bottom flask (or sealed tube for hindered nucleophiles), add 1.0 equivalent of 1,12-diiodododecane and 2.5 equivalents of your target nucleophile.

    • Causality: The 0.5 eq excess of nucleophile ensures the slower second substitution step is driven to completion.

  • Base Addition: Add 3.0 equivalents of anhydrous Potassium Carbonate (K2CO3).

    • Causality: The base acts as an acid scavenger, neutralizing the Hydroiodic Acid (HI) generated during the reaction. Without it, HI would protonate your incoming nucleophile, rendering it unreactive.

  • Thermal Activation: Heat the mixture to reflux (or 100°C in a sealed tube) for 48 to 72 hours[3],[2].

  • System Validation (TLC Checkpoint): Before quenching, run a Thin Layer Chromatography (TLC) plate (e.g., 80:20 Hexane/EtOAc).

    • Validation: You must observe the complete disappearance of the high-Rf starting material and the transient mid-Rf mono-substituted intermediate. The reaction is only complete when a single, highly polar low-Rf spot (the bis-substituted product) remains.

  • Workup: Filter the mixture to remove the inorganic salts (KI and K2CO3), concentrate the filtrate in vacuo, and purify via flash chromatography.

Protocol B: Controlled Mono-Alkylation

Use this protocol when you need a dodecyl-iodide linker attached to a single molecule.

  • Stoichiometric Inversion: Dissolve 5.0 to 10.0 equivalents of 1,12-diiodododecane in dry CH3CN.

    • Causality: Because both ends of the molecule are equally reactive, a massive statistical excess of the diiodide ensures that an incoming nucleophile will almost certainly collide with an unreacted diiodide molecule rather than a mono-substituted intermediate.

  • Slow Addition: Dissolve 1.0 equivalent of the nucleophile and 1.2 equivalents of K2CO3 in CH3CN. Add this dropwise to the diiodide solution over 2 hours at room temperature.

    • Causality: Dropwise addition keeps the localized concentration of the nucleophile extremely low, further preventing bis-alkylation.

  • System Validation (GC-MS Checkpoint): Analyze an aliquot via GC-MS.

    • Validation: The chromatogram should show a massive peak for the unreacted 1,12-diiodododecane and a secondary peak for the mono-substituted product. The bis-substituted peak should be < 5%.

  • Recovery: Purify via silica gel chromatography. The non-polar unreacted 1,12-diiodododecane will elute first and can be recovered/recycled for future reactions.

Frequently Asked Questions (FAQs)

Q: Can I substitute Sodium Iodide (NaI) and 1,12-dibromododecane instead of buying 1,12-diiodododecane? A: Yes. This is known as an in situ Finkelstein reaction. By adding a catalytic or stoichiometric amount of NaI to a reaction with 1,12-dibromododecane in Acetone or CH3CN, the bromine is continuously swapped for iodine, creating the more reactive SN2 electrophile dynamically.

Q: Why is my SN2 reaction turning dark brown over time? A: Alkyl iodides are sensitive to light and heat, which can cause homolytic cleavage of the C-I bond, releasing free Iodine (I2), which is brown. To prevent this, wrap your reaction flask in aluminum foil to exclude light, and consider adding a tiny pinch of sodium thiosulfate during the aqueous workup to reduce the I2 back to colorless iodide.

References

  • Mono- and Bis-Thiazolium Salts Have Potent Antimalarial Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Novel bis-2,2,6,6-tetramethylpiperidine (bis-TMP) and bis-mecamylamine antagonists at neuronal nicotinic receptors mediating nicotine-evoked dopamine release Source: NIH PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: 1,12-Diiodododecane Synthesis &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with long-chain alkyl halides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with long-chain alkyl halides. Here, we address the mechanistic causality behind common impurities in 1,12-diiodododecane synthesis and provide self-validating, step-by-step purification protocols.

Physical & Chemical Properties Reference

Understanding the physicochemical properties of your target and potential impurities is the first step in designing a logical purification strategy.

Property1,12-Dodecanediol1,12-Dibromododecane1,12-Diiodododecane
Molecular Weight 202.34 g/mol 328.13 g/mol 422.13 g/mol
Physical State (RT) SolidLow-melting Solid / LiquidSolid[1]
Melting Point 58–61 °C37–42 °C[2]~38 °C[1]
Relative Polarity High (H-bonding)LowVery Low
Typical Rf (Hexane) 0.00 (Stays at baseline)~0.60~0.65

Troubleshooting FAQs

Q1: My crude reaction mixture is dark brown or purple. How do I remove this coloration?

A1: The dark coloration is caused by the presence of unreacted elemental iodine ( I2​ ) or triiodide complexes ( I3−​ ). This is extremely common in both Appel-type iodinations and Finkelstein reactions where iodide oxidizes over time. The Solution: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). The Causality: Thiosulfate acts as a reducing agent, transferring electrons to the highly organic-soluble I2​ , converting it into colorless iodide ions ( I− ). Because I− is strictly ionic, it partitions entirely into the aqueous phase. This provides a self-validating visual cue : the organic layer will transition from dark purple to pale yellow or colorless the exact moment the reduction is complete.

RedoxMechanism I2 Elemental Iodine (I2) Dark Purple/Brown (Organic Soluble) Reaction Redox Reaction Electron Transfer I2->Reaction Thio Sodium Thiosulfate (2 Na2S2O3) (Aqueous) Thio->Reaction Iodide Iodide Ions (2 I-) Colorless (Aqueous Soluble) Reaction->Iodide Tetra Sodium Tetrathionate (Na2S4O6) (Aqueous Soluble) Reaction->Tetra

Redox mechanism for the removal of elemental iodine using a sodium thiosulfate aqueous quench.

Q2: I used the Finkelstein reaction (1,12-dibromododecane + NaI), but NMR shows incomplete conversion. How do I fix this?

A2: The Finkelstein reaction relies on the differential solubility of halide salts in acetone to drive the equilibrium forward. However, because 1,12-dibromododecane and 1,12-diiodododecane have nearly identical retention factors (Rf) on silica gel, chromatographic separation of the two is notoriously difficult. The Solution: Prevent the issue during synthesis. Run the reaction using a large excess of NaI (3–5 equivalents) in strictly anhydrous acetone. Crucially, the reaction must be run in complete darkness for at least 24 hours[3]. The Causality: Alkyl iodides are highly light-sensitive. Ambient photons provide enough energy to homolytically cleave the weak C–I bond, generating free iodine radicals that stall the reaction and degrade your product into a complex mixture. After the reaction, decant the precipitated NaBr salts and isolate the product via rotary evaporation[3].

Q3: I synthesized 1,12-diiodododecane from 1,12-dodecanediol. How do I purify it?

A3: A highly reliable method for converting the diol to the diiodide involves a two-step mesylation-iodination sequence. First, the diol is reacted with methanesulfonyl chloride (MsCl) and triethylamine ( Et3​N ) in dichloromethane, followed by displacement with an iodide source[4]. The Solution: Because the starting diol and intermediate mesylates are significantly more polar than the final diiodo product, silica gel column chromatography is highly effective here. Eluting with a non-polar solvent system like hexane:ethyl acetate (20:1) will cleanly separate the non-polar 1,12-diiodododecane (which elutes first) from the polar byproducts, yielding a colorless solid[4].

Step-by-Step Purification Methodologies

SOP 1: Liquid-Liquid Extraction (Iodine Quench & Salt Removal)

Use this protocol immediately after quenching your reaction to remove salts and elemental iodine.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Thiosulfate Wash: Add an equal volume of saturated aqueous Na2​S2​O3​ . Stopper the funnel, invert, and vent immediately. Shake vigorously.

  • Validation: Observe the organic layer. If it remains pink/brown, add more Na2​S2​O3​ and shake again until the organic layer is pale yellow or colorless.

  • Brine Wash: Separate the aqueous layer. Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and dissolved salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous magnesium sulfate ( MgSO4​ ), and swirl until the drying agent flows freely (like snow).

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.

SOP 2: Low-Temperature Recrystallization

Use this protocol to separate 1,12-diiodododecane from unreacted 1,12-dibromododecane or minor organic impurities.

  • Solvent Selection: 1,12-Diiodododecane is a white solid with a melting point of ~38 °C[1]. Methanol or ethanol are ideal recrystallization solvents because the product is soluble at elevated temperatures but poorly soluble at sub-zero temperatures.

  • Dissolution: Dissolve the crude solid in a minimum volume of warm methanol (approx. 45 °C). Caution: Do not heat excessively, as the product may decompose or oil out.

  • Cooling: Allow the flask to cool slowly to room temperature to encourage the formation of large, pure crystals.

  • Precipitation: Transfer the flask to a -20 °C freezer for 4–6 hours to maximize the yield of the precipitate.

  • Validation & Isolation: Vacuum filter the cold mixture using a Büchner funnel. Wash the crystal cake with ice-cold methanol. The resulting white, crystalline solid should be protected from light and stored under argon.

PurificationWorkflow Start Crude 1,12-Diiodododecane Reaction Mixture ColorCheck Is the mixture dark brown/purple? Start->ColorCheck Thiosulfate Wash with sat. aq. Na2S2O3 (Removes I2) ColorCheck->Thiosulfate Yes (I2 present) AppelCheck Was PPh3 used? (Appel Reaction) ColorCheck->AppelCheck No Thiosulfate->AppelCheck HexanePrecip Cold Hexane Precipitation (Removes TPPO) AppelCheck->HexanePrecip Yes FinkelCheck Are there unreacted alkyl halides? AppelCheck->FinkelCheck No HexanePrecip->FinkelCheck Recryst Recrystallization from MeOH (m.p. 38°C) FinkelCheck->Recryst Yes (High purity needed) Silica Silica Gel Chromatography (Hexane eluent) FinkelCheck->Silica Minor impurities Pure Pure 1,12-Diiodododecane Recryst->Pure Silica->Pure

Decision tree for the purification of 1,12-diiodododecane based on reaction type and impurities.

References

  • Nonamphiphilic Modification of the Self-Assembly Behavior of Surfactants and the Potential for Bolaamphiphile-based Vesicle Form. CORE.
  • Synthesis of both enantiomer of akolactone B and (+)-ancepsenolide. NII.
  • 1,12-Dibromododecane 3344-70-5. Guidechem.
  • Non-Porous Organic Solids Capable of Dynamically Resolving Mixtures of Diiodoperfluoroalkanes. DTIC.

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Chemical Rescue of 1,12-Diiodododecane

Welcome to the Technical Support Center for 1,12-diiodododecane (CAS: 24772-65-4) [1]. This guide is engineered for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,12-diiodododecane (CAS: 24772-65-4) [1]. This guide is engineered for researchers, scientists, and drug development professionals. It provides mechanistic insights and field-proven troubleshooting protocols for managing the inherent instability of long-chain alkyl diiodides during custom synthesis and materials development.

Section 1: Causality & Mechanisms (Troubleshooting FAQs)

Q1: Why did my batch of 1,12-diiodododecane develop a pink, violet, or dark brown coloration during storage? A1: The discoloration is a direct result of photodegradation [2]. Alkyl iodides possess the lowest bond dissociation enthalpy among all alkyl halides. When exposed to ambient ultraviolet (UV) or visible light, the absorbed photons provide sufficient energy to induce homolytic cleavage of the carbon-iodine (C-I) bond. This cleavage generates highly reactive alkyl radicals and iodine radicals ( I∙ ). The iodine radicals rapidly recombine to form molecular iodine ( I2​ ). Because I2​ has a remarkably high molar extinction coefficient, even microscopic accumulations will impart a strong pink or violet hue in organic solutions, or a dark brown color in the bulk solid[3].

Q2: What are the optimal storage conditions to prevent this degradation? A2: To suppress homolytic cleavage and oxidative pathways, you must strictly control three environmental variables: light, temperature, and atmospheric composition.

  • Light Attenuation: Always store the compound in amber glass vials or wrap the container in aluminum foil to block UV/visible photon transmission.

  • Thermal Control: Store the material at or below -20 °C. Lowering the thermal energy reduces the kinetic rate of spontaneous radical formation and limits subsequent degradation pathways.

  • Atmospheric Exclusion: Backfill the storage vial with an inert, heavy gas like Argon (or Nitrogen) before sealing. Ambient oxygen can act as a radical initiator and propagate the degradation chain reaction.

Section 2: Quantitative Data on Halogen Bond Stability

To understand the causality behind the light sensitivity of 1,12-diiodododecane, it is essential to compare its bond thermodynamics against other halogens. The uniquely low energy threshold of the C-I bond makes it highly susceptible to photolytic cleavage [3].

HalogenBond TypeApprox. Bond Dissociation Energy (kJ/mol)Photolytic StabilityDiscoloration Risk
FluorineC-F~453Very HighNone
ChlorineC-Cl~339HighLow
BromineC-Br~285ModerateModerate
Iodine C-I ~234 Low Extremely High ( I2​ formation)

Section 3: Experimental Troubleshooting & Chemical Rescue

Q3: My 1,12-diiodododecane has turned dark brown. Is the entire batch ruined, or can it be rescued? A3: The batch can typically be rescued. Because molecular iodine ( I2​ ) is intensely colored, a dark brown appearance often represents less than 1-2% actual degradation of the bulk material. The core 1,12-diiodododecane framework remains intact. You can restore the material's purity using a mild reductive washing protocol with aqueous sodium thiosulfate ( Na2​S2​O3​ ) [4].

Protocol: Step-by-Step Chemical Rescue of Degraded 1,12-Diiodododecane

Expertise & Causality: This protocol leverages the redox chemistry between thiosulfate and iodine. The thiosulfate ion ( S2​O32−​ ) selectively reduces lipophilic molecular iodine ( I2​ ) into water-soluble iodide ions ( I− ), while being oxidized to tetrathionate ( S4​O62−​ ). Self-Validating System: This protocol is intrinsically self-validating. The successful reduction and complete removal of I2​ is visually confirmed when the organic layer transitions from a dark brown/pink color to strictly colorless.

  • Dissolution: Dissolve the discolored 1,12-diiodododecane in a non-polar organic solvent (e.g., diethyl ether, pentane, or dichloromethane) inside a separatory funnel.

  • Reductive Wash: Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

  • Biphasic Agitation: Vigorously shake the sealed separatory funnel, venting frequently to release any pressure. The vigorous agitation maximizes the interfacial surface area, allowing the aqueous thiosulfate to rapidly reduce the organic-soluble I2​ into aqueous-soluble I− .

  • Phase Separation & Validation: Place the funnel on a ring stand and allow the biphasic system to separate. Validation Check: The organic layer must now be completely colorless. If a pink/brown tint persists, repeat Steps 2 and 3 with fresh thiosulfate solution.

  • Aqueous Removal: Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density).

  • Brine Wash & Drying: Wash the colorless organic layer with saturated aqueous NaCl (brine) to remove residual water. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate ( MgSO4​ ) for 15 minutes.

  • Concentration: Filter off the MgSO4​ using fluted filter paper. Concentrate the filtrate under reduced pressure (rotary evaporation) using a water bath set no higher than 25 °C. Crucial: Shield the evaporation flask from ambient light (e.g., wrap in foil) to prevent re-degradation during concentration.

Section 4: Photodegradation & Rescue Workflow

G A 1,12-Diiodododecane (Colorless/White) B Photon Absorption (UV/Vis Light) A->B C Homolytic C-I Cleavage (Radical Formation) B->C Bond Energy ~234 kJ/mol D Iodine Radical (I•) Recombination C->D E Accumulation of I2 (Pink/Brown Color) D->E Degradation Pathway F Sodium Thiosulfate (Na2S2O3) Wash E->F Chemical Rescue G Reduction: I2 to I- (Aqueous Partitioning) F->G H Purified 1,12-Diiodododecane (Colorless/Restored) G->H Phase Separation

Photodegradation mechanism of 1,12-diiodododecane and chemical rescue via sodium thiosulfate.

References

  • 1,12-DIIODODODECANE — Chemical Substance Information Source: NextSDS URL:[Link]

  • Alkyl Halides via Visible Light Mediated Dehalogenation Source: Organic Letters (ACS Publications) URL:[Link]

  • Why do alkyl iodides on standing become violet or brown? Source: Organic Mystery URL:[Link]

  • Preparation of 5-Hexenyllithium from 6-Iodo-1-hexene (Standard Sodium Thiosulfate Wash Protocol) Source: Organic Syntheses URL:[Link]

Sources

Optimization

catalyst selection for optimizing 1,12-diiodododecane coupling

Welcome to the Application Support Portal for advanced cross-coupling methodologies. This guide is designed for drug development professionals and synthetic chemists facing the mechanistic and practical challenges of fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for advanced cross-coupling methodologies. This guide is designed for drug development professionals and synthetic chemists facing the mechanistic and practical challenges of functionalizing 1,12-diiodododecane .

As a bifunctional, unactivated primary alkyl electrophile, 1,12-diiodododecane is a critical building block for PROTAC linkers, macrocyclic peptides, and specialized polymers. However, its lack of adjacent directing groups and abundance of β -hydrogens make it notoriously difficult to couple without suffering from competitive β -hydride elimination or uncontrolled homobifunctionalization.

This portal provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to optimize your C(sp²)–C(sp³) and C(sp³)–C(sp³) linkages.

Part 1: Mechanistic Pathway & Catalyst Selection

To successfully couple unactivated alkyl iodides, you must abandon traditional Palladium/phosphine systems in favor of Nickel-catalyzed radical pathways. Traditional Pd(II)-alkyl intermediates undergo β -hydride elimination faster than reductive elimination. In contrast, Nickel catalysts paired with bidentate nitrogen ligands operate via a Single-Electron Transfer (SET) mechanism. This generates a transient alkyl radical that rapidly recombines with the metal center, outcompeting elimination pathways [1].

CatalyticCycle Ni0 Ni(0)L Active Catalyst NiII Ar-Ni(II)-X Intermediate Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)(Alkyl)X High-Valent Complex NiII->NiIII Radical Capture Radical Alkyl Radical (from 1,12-diiodododecane) Radical->NiIII Rebound Product Cross-Coupled Product NiIII->Product Reductive Elimination NiI Ni(I)-X Species NiIII->NiI Catalyst Release NiI->Ni0 Reduction (Zn/Mn) NiI->Radical SET to Alkyl-I

Ni-catalyzed reductive cross-coupling cycle for unactivated alkyl iodides.

Quantitative Catalyst & Ligand Selection Matrix

Use the following table to select the optimal catalytic system based on your specific coupling goals [1, 2].

Catalyst SystemLigandReductantPrimary Outcome & Mechanistic Causality
NiCl₂(dme) dtbbpy Zn⁰ or Mn⁰Optimal (Reductive Coupling). High yield of C(sp²)–C(sp³) product. The radical pathway entirely suppresses β -hydride elimination.
Pd₂(dba)₃ PCyp₃ None (Suzuki)Moderate. Bulky, electron-rich phosphine accelerates reductive elimination, but strict anhydrous conditions are required to prevent protodeboronation.
Pd(PPh₃)₄ NoneNone (Suzuki)Poor. Massive 1-dodecene formation due to rapid β -hydride elimination from the Pd(II) intermediate. Avoid for 1,12-diiodododecane.
NiI₂ Pybox Zn⁰Good. Effective for secondary alkyls, but viable for primary diiodides. Warning: Can induce chain-walking (migratory coupling) [2].

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to mono-couple 1,12-diiodododecane to an aryl bromide, but I keep getting a mixture of unreacted starting material and di-coupled (homobifunctionalized) product. How do I control the stoichiometry? A1: This is a statistical probability issue inherent to symmetric di-electrophiles. To enforce mono-coupling, you must manipulate the localized concentration of the reagents. Causality: Using a 3:1 to 5:1 molar excess of 1,12-diiodododecane relative to the aryl bromide ensures that the active Ni(0) catalyst encounters a fresh diiodide molecule rather than the mono-coupled intermediate. Alternatively, use syringe pump addition of the aryl bromide over 4 hours to keep its concentration artificially low.

Q2: Should I use Zinc (Zn) or Manganese (Mn) as the terminal reductant in my Ni-catalyzed reductive cross-coupling? A2: We strongly recommend Manganese (Mn) dust for 1,12-diiodododecane. Causality: While Zn is a stronger reductant and works well for simple alkyl iodides, it can undergo direct oxidative addition into the terminal C–I bonds of 1,12-diiodododecane to form a transient organozinc reagent (Knochel-type). This alters the mechanism from a reductive coupling to a Negishi coupling, which is highly sensitive to moisture and can lead to unpredictable homocoupling. Mn strictly acts as an outer-sphere electron donor to regenerate Ni(0), preserving the SET radical pathway.

Q3: My GC-MS shows massive amounts of dodecane and 1-dodecene instead of my cross-coupled product. What went wrong? A3: You are observing protodehalogenation (dodecane) and β -hydride elimination (1-dodecene). Causality: If using Pd, switch to Ni. If you are already using Ni/dtbbpy, your reductant (Zn/Mn) is likely failing to reduce Ni(I) back to Ni(0) fast enough, allowing the alkyl radical to abstract a hydrogen from the solvent (forming dodecane). Ensure your reductant is freshly activated (see protocol below).

Part 3: Self-Validating Experimental Protocol

This protocol describes the mono-arylation of 1,12-diiodododecane via Ni-catalyzed reductive cross-coupling. It is designed as a self-validating system : by incorporating an internal standard (n-decane) from minute zero, you can continuously calculate mass balance and differentiate between catalyst death and reagent consumption.

Reagents:

  • 1,12-diiodododecane (3.0 equiv, 3.0 mmol)

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • NiCl₂(dme) (10 mol%, 0.1 mmol)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%, 0.15 mmol)

  • Mn dust (3.0 equiv, 3.0 mmol)

  • TMSCl (5 mol%) — Crucial for reductant activation

  • N,N-Dimethylacetamide (DMA), anhydrous (5.0 mL)

  • n-Decane (0.5 equiv, 0.5 mmol) — Internal standard

Step-by-Step Methodology:

  • Reductant Activation (The Causality Step): In a glovebox, add Mn dust to an oven-dried Schlenk flask. Add 1 mL of anhydrous DMA and TMSCl. Stir for 15 minutes. Why? TMSCl chemically scrubs the passivating MnO₂ layer off the manganese dust, ensuring rapid electron transfer to the Nickel catalyst.

  • Catalyst Pre-complexation: In a separate vial, dissolve NiCl₂(dme) and dtbbpy in 2 mL of DMA. The solution will turn pale green to deep blue/purple, confirming the formation of the active L·NiCl₂ complex.

  • Reaction Assembly: Transfer the pre-complexed catalyst to the Schlenk flask containing the activated Mn. Add the aryl bromide, 1,12-diiodododecane, and n-decane (internal standard). Rinse with the remaining 2 mL of DMA.

  • Self-Validating Kinetic Tracking:

    • T=0h: Take a 10 µL aliquot, quench in 0.5 mL EtOAc/H₂O, and run GC-MS. Record the ratio of Aryl Bromide to n-Decane.

    • T=2h & T=6h: Repeat the aliquot process. You should observe the Aryl Bromide peak decreasing while the mono-coupled product peak increases.

    • Validation Check: If the Aryl Bromide peak stops decreasing between 2h and 6h, your catalyst has died (likely due to oxygen ingress or moisture). If the mono-coupled product starts converting into the di-coupled product, your 1,12-diiodododecane concentration is too low.

  • Workup: Dilute the mixture with EtOAc, wash heavily with 1M HCl (to remove Mn salts and DMA), followed by brine. Dry over MgSO₄ and purify via silica gel chromatography (hexane eluent).

Part 4: Troubleshooting Workflow

Use this decision tree to diagnose and correct low-yield scenarios rapidly.

Troubleshooting Start Low Yield of Coupled Product Check1 Analyze Crude via GC-MS (Compare to n-Decane) Start->Check1 Branch1 High 1-Dodecene Detected? Check1->Branch1 Branch2 High Di-Coupled Product Detected? Check1->Branch2 Branch3 Unreacted Aryl Bromide Remains? Check1->Branch3 Fix1 Switch to Ni/dtbbpy to stop β-hydride elim. Branch1->Fix1 Yes Fix2 Increase Diiodide Equivalents (3x - 5x) Branch2->Fix2 Yes Fix3 Activate Mn/Zn with TMSCl or I2 prior to use Branch3->Fix3 Yes

Decision tree for troubleshooting common 1,12-diiodododecane coupling failures.

References

  • Yu, X., Yang, T., Wang, S., Xu, H., & Gong, H. (2011).
  • Li, Y., Luo, Y., Peng, L., & Yin, G. (2020). Reaction scope and mechanistic insights of nickel-catalyzed migratory Suzuki–Miyaura cross-coupling.
Troubleshooting

minimizing byproducts in 1,12-diiodododecane macrocyclization

Welcome to the Macrocyclization Technical Support Center . As researchers and drug development professionals, synthesizing medium-to-large macrocycles using long-chain dihalides like 1,12-diiodododecane presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Macrocyclization Technical Support Center . As researchers and drug development professionals, synthesizing medium-to-large macrocycles using long-chain dihalides like 1,12-diiodododecane presents a unique set of kinetic and thermodynamic challenges.

This guide is engineered to provide field-proven, mechanistically grounded solutions to the most common failure modes in macrocyclization: oligomerization, E2 elimination, and stalled intermediates.

Diagnostic Workflow: Byproduct Resolution

Before altering your reaction parameters, identify the primary failure mode using the diagnostic decision tree below.

G Start 1,12-Diiodododecane Macrocyclization Problem Identify Primary Byproduct Start->Problem Oligomers Linear Oligomers / Polymers (Intermolecular Coupling) Problem->Oligomers Elimination Terminal Alkenes (E2 Elimination) Problem->Elimination Incomplete Mono-alkylated Intermediate (Stalled Reaction) Problem->Incomplete Sol1 Implement Pseudo-High Dilution (Syringe Pump Addition) Oligomers->Sol1 Sol2 Switch to Cs2CO3 in DMF (Leverage Cesium Effect) Oligomers->Sol2 Elimination->Sol2 Sol3 Lower Temperature & Avoid Hard Bases Elimination->Sol3 Sol4 Add TBAI (Catalyst) & Increase Reaction Time Incomplete->Sol4 Success High-Yield Macrocycle Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Troubleshooting workflow for 1,12-diiodododecane macrocyclization byproduct resolution.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why is my 1,12-diiodododecane macrocyclization yielding a viscous polymer instead of the desired macrocycle? A: You are observing a kinetic competition where second-order intermolecular reactions (oligomerization) are outcompeting the first-order intramolecular reaction (macrocyclization)[1]. Because the entropic penalty for closing a large ring (>14 members) is high, any localized high concentration of the acyclic precursor will drive the molecules to react with each other rather than cyclize. To resolve this, you must artificially lower the steady-state concentration of the reactive intermediate using a pseudo-high dilution protocol[2].

Q: I am detecting a significant amount of terminal alkenes in my crude NMR. What is causing this? A: 1,12-diiodododecane features primary iodides with adjacent β -hydrogens, making it highly susceptible to E2 elimination (dehydrohalogenation). If you are using a "hard" base (e.g., NaOH, KOtBu) or running the reaction at excessively high temperatures, the base will abstract a proton rather than facilitating the desired S_N2 substitution. Switch to a milder, bulkier base like Cesium Carbonate ( Cs2​CO3​ ) and maintain the temperature below 60°C.

Q: How does the "Cesium Effect" actually minimize byproducts? A: The "Cesium Effect" operates via two distinct mechanistic pathways[3]. First, the large ionic radius and low charge density of the Cs+ ion mean it is highly solvated in polar aprotic solvents like DMF. This leaves the counter-anion (your nucleophile) "naked," highly reactive, and less prone to acting as a hard base, which minimizes E2 elimination. Second, the large Cs+ cation acts as a soft template; it weakly coordinates with the heteroatoms of the acyclic precursor, preorganizing the reactive ends into spatial proximity and drastically lowering the entropic barrier for ring closure[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and byproduct distribution. Note how the combination of the Cesium Effect and Pseudo-High Dilution creates an optimal, self-reinforcing system for macrocyclization.

Nominal ConcentrationBase / SolventAddition MethodMacrocycle Yield (%)Oligomer Yield (%)Elimination Byproduct (%)
50 mM K2​CO3​ / MeCNBatch12%80%5%
5 mM K2​CO3​ / MeCNBatch35%55%5%
5 mM Cs2​CO3​ / DMFBatch65%25%< 2%
50 mM Cs2​CO3​ / DMF Pseudo-High Dilution 88% < 5% < 2%

Data synthesized from standard optimization profiles for long-chain dihalide macrocyclizations[4][5].

Step-by-Step Methodology: Pseudo-High Dilution Protocol

To achieve the results in the bottom row of the table above, use this self-validating pseudo-high dilution protocol. This method physically separates the substrate from the site of the reaction, ensuring the steady-state concentration of the uncyclized intermediate remains near zero[6].

Reagents & Equipment:

  • 1,12-Diiodododecane (Electrophile)

  • Dinucleophile (e.g., a dithiol, diamine, or bis-phenol)

  • Anhydrous DMF (Deoxygenated)

  • Cs2​CO3​ (Oven-dried at 150°C overnight)

  • Dual-syringe pump with PTFE tubing

Step 1: Reaction Vessel Preparation

  • Add 5.0 equivalents of finely powdered, oven-dried Cs2​CO3​ to a 3-neck round-bottom flask containing 100 mL of anhydrous DMF.

  • Purge the system with Argon for 15 minutes. Heat the suspension to 50°C with vigorous stirring (800+ RPM). Causality Note: High stirring rates are critical; the reaction occurs at the solid-liquid interface of the insoluble carbonate.

Step 2: Syringe Preparation

  • Syringe A: Dissolve 1.0 mmol of 1,12-diiodododecane in 25 mL of anhydrous DMF.

  • Syringe B: Dissolve 1.0 mmol of the dinucleophile in 25 mL of anhydrous DMF.

Step 3: Syringe Pump Addition

  • Connect both syringes to the reaction vessel via PTFE tubing, ensuring the tips are submerged beneath the surface of the stirring DMF to prevent localized high concentrations at the solvent surface.

  • Set the syringe pump to a flow rate of 1.0 mL/hour (total addition time = 25 hours)[7].

Step 4: Self-Validation & Monitoring

  • The Validation Check: At t = 5 hours, extract a 0.1 mL aliquot. Quench with water, extract into EtOAc, and spot on a TLC plate.

  • Interpretation: You should observe the macrocycle forming, but you should see zero accumulation of the starting materials or the mono-alkylated intermediate. If the intermediate is visible, your addition rate is too fast relative to the cyclization rate. Pause the pump for 1 hour, then resume at 0.5 mL/hour.

Step 5: Workup

  • Once addition is complete, allow the reaction to stir for an additional 12 hours to ensure complete consumption of any trace intermediates.

  • Filter the mixture through a Celite pad to remove the cesium salts. Concentrate the DMF under reduced pressure, and purify the crude residue via flash chromatography.

References

  • [2] An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. ResearchGate. URL: [Link]

  • [1] On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano. URL: [Link]

  • [3] An assessment of the causes of the "cesium effect". American Chemical Society. URL: [Link]

  • [7] Multiple Multicomponent Macrocyclizations Including Bifunctional Building Blocks (MiBs) Based on Staudinger and Passerini Three-Component Reactions. The Journal of Organic Chemistry. URL: [Link]

  • [5] Polybenzocrown ethers: synthesis by cesium-assisted cyclization and solid-state structures. Texas Digital Library. URL: [Link]

  • [6] Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. Canadian Science Publishing. URL: [Link]

  • [4] Polybenzocrown ethers: synthesis by cesium-assisted cyclization and solid-state structures. Arkivoc. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for 1,12-Diiodododecane and Its Synthetic Derivatives

Introduction In the landscape of chemical synthesis and drug development, long-chain bifunctional molecules are indispensable building blocks. 1,12-diiodododecane, with its terminal iodine atoms, serves as a crucial prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of chemical synthesis and drug development, long-chain bifunctional molecules are indispensable building blocks. 1,12-diiodododecane, with its terminal iodine atoms, serves as a crucial precursor for introducing a C12 alkyl spacer in a variety of active pharmaceutical ingredients (APIs), polymers, and advanced materials. The purity and impurity profile of this starting material and its subsequent derivatives directly impact the quality, safety, and efficacy of the final product. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis and validation of 1,12-diiodododecane and its derivatives. The primary analytical challenge stems from the molecule's nature: it is highly non-polar and lacks a significant UV-absorbing chromophore, rendering standard UV-based HPLC detection ineffective.[1][2] We will explore the foundational chromatographic strategy, compare suitable detection technologies, and provide detailed, field-proven protocols for method development and validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Part 1: Foundational Chromatographic Strategy — Reversed-Phase HPLC

The first decision in method development is selecting the appropriate separation mode. For a highly non-polar, hydrophobic molecule like 1,12-diiodododecane, Reversed-Phase HPLC (RP-HPLC) is the unequivocal choice.[6][7]

Causality Behind the Choice: RP-HPLC utilizes a non-polar stationary phase (the column) and a polar mobile phase.[8] Separation is driven by hydrophobic interactions; non-polar analytes, like our target molecule, will have a stronger affinity for the stationary phase and will be retained longer than polar impurities.[6] This allows for excellent resolution and control over the separation.

  • Column Selection: A C18 (octadecyl) column is the standard workhorse for non-polar compounds due to its high hydrophobicity and retentivity. For derivatives that are exceptionally non-polar, a technique known as non-aqueous reversed-phase (NARP) chromatography, using purely organic mobile phases, can be highly effective.[9]

  • Mobile Phase Strategy: The mobile phase will typically consist of a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH). Due to the high lipophilicity of 1,12-diiodododecane, a high percentage of organic solvent will be required for elution. A gradient elution, where the concentration of the organic solvent is increased over time, is ideal for separating the main analyte from any potential impurities with differing polarities.

Part 2: A Comparative Guide to HPLC Detection Methodologies

The most critical aspect of analyzing 1,12-diiodododecane is the choice of detector. As it lacks a chromophore, we must look beyond standard UV-Vis detectors and consider "universal" detectors that do not rely on the optical properties of the analyte.[2][10]

Universal Detector Comparison

The three most viable alternatives are the Charged Aerosol Detector (CAD), the Evaporative Light Scattering Detector (ELSD), and the Refractive Index (RI) Detector.

  • Charged Aerosol Detector (CAD): This detector nebulizes the column eluent into an aerosol, which is then dried to form analyte particles. These particles are charged by a corona discharge and detected by an electrometer.[11][12] The CAD has emerged as a gold standard for non-chromophoric analysis due to its high sensitivity and, crucially, its near-uniform response for different non-volatile analytes, which simplifies quantification.[13][14]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, the ELSD process involves nebulization and solvent evaporation.[15][16] However, detection occurs when the resulting analyte particles pass through a light beam and scatter it.[17][18] While ELSD is compatible with gradient elution and widely used, its response is often non-linear and can vary significantly between different compounds, making accurate quantification more challenging than with CAD.[12]

  • Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase eluting from the column and a reference mobile phase.[19][20] While truly universal for any compound that has a different RI from the mobile phase, it suffers from two major drawbacks: low sensitivity and an inability to be used with gradient elution, as any change in the mobile phase composition will cause a massive baseline shift.[21][22] This severely limits its utility for impurity profiling.

Data Presentation: Detector Performance Comparison
FeatureCharged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)Refractive Index (RI) Detector
Principle Measures charge of aerosol particlesMeasures light scattered by analyte particlesMeasures change in refractive index
Gradient Compatible YesYesNo
Sensitivity High (ng levels)Moderate to High (ng levels)Low (µg levels)
Response Linearity Non-linear, but can be linearized (e.g., log plot)Non-linearLinear over a narrow range
Response Uniformity Near-uniform for non-volatile compoundsDependent on analyte propertiesDependent on analyte RI
Mobile Phase Requires volatile mobile phases/buffersRequires volatile mobile phases/buffersHighly sensitive to mobile phase composition
Temperature Sensitivity LowModerateHigh
Best Use Case Quantitative analysis, impurity profilingGeneral purpose detection of non-UV active compoundsIsocratic analysis of major components
The Derivative Exception: Creating a Chromophore

An alternative strategy is to chemically modify the analyte to attach a UV-absorbing moiety, a process called derivatization.[1] For instance, reacting the terminal iodides with a UV-active nucleophile could yield a derivative easily detectable by a standard UV-Vis detector.[23] While powerful, this adds an extra step to the sample preparation that must also be validated for completeness and consistency.

Part 3: The Validation Framework: Ensuring Method Suitability via ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Our framework is built upon the internationally recognized ICH Q2(R1) Guideline on Validation of Analytical Procedures .[3][4][5][24][25] This ensures the reliability, accuracy, and consistency of the results.

G cluster_0 Method Development & Validation Workflow Dev Method Development (Protocol 1) Spec Specificity (Peak Purity, Resolution) Dev->Spec Step 1 Lin Linearity & Range Spec->Lin Step 2 Acc Accuracy (% Recovery) Lin->Acc Step 3 Prec Precision (Repeatability & Intermediate) Acc->Prec Step 4 LOD Detection Limit (LOD) (S/N Ratio) Prec->LOD Step 5 LOQ Quantitation Limit (LOQ) (S/N Ratio) LOD->LOQ Rob Robustness (Varied Conditions) LOQ->Rob Step 6 Doc Validation Report Rob->Doc Final Step

Caption: ICH Q2(R1) based HPLC method validation workflow.

The key parameters that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (same lab, different day/analyst).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Part 4: Field-Proven Experimental Protocols

The following protocols provide a practical, step-by-step guide for developing and validating an HPLC method for 1,12-diiodododecane using a Charged Aerosol Detector.

G cluster_1 Protocol 1: HPLC-CAD Method Development Workflow Prep Sample & Standard Preparation Inject Inject into HPLC System Prep->Inject Sep Chromatographic Separation (C18 Column, ACN/H2O Gradient) Inject->Sep Neb Nebulization (Eluent to Aerosol) Sep->Neb Dry Drying (Solvent Evaporation) Neb->Dry Charge Particle Charging (Corona Discharge) Dry->Charge Detect Detection (Electrometer) Charge->Detect Analyze Data Analysis (Peak Integration & Quantification) Detect->Analyze

Caption: Experimental workflow for HPLC-CAD analysis.

Protocol 1: HPLC-CAD Method Development for Assay and Impurity Profiling

1. System Preparation:

  • HPLC System: A gradient-capable HPLC or UHPLC system.
  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC CAD).
  • Mobile Phase A: HPLC-grade water.
  • Mobile Phase B: HPLC-grade acetonitrile (ACN).
  • System Equilibration: Purge all solvent lines. Equilibrate the column with the initial mobile phase conditions (e.g., 80% B) for at least 30 minutes or until a stable baseline is achieved.

2. Standard and Sample Preparation:

  • Solvent: Use a 50:50 (v/v) mixture of ACN and isopropanol as the diluent to ensure solubility.
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1,12-diiodododecane reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample at the same concentration as the working standard.

3. Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
  • Column Temperature: 30 °C.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Gradient Program:
  • 0.0 min: 80% B
  • 10.0 min: 100% B
  • 15.0 min: 100% B
  • 15.1 min: 80% B
  • 20.0 min: 80% B

4. CAD Settings:

  • Evaporation Temperature: 35 °C (optimize as needed).
  • Nebulizer Gas: Nitrogen at 60 psi.
  • Data Collection Rate: 10 Hz.
  • Filter: None.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.
  • Identify the 1,12-diiodododecane peak by comparing the retention time with the reference standard.
  • Calculate the assay (% purity) using the area percent method or against the standard.
Protocol 2: Method Validation Protocol (Abbreviated)

Execute the following experiments using the finalized method from Protocol 1.

  • Specificity: Inject the diluent (blank), a known impurity standard (if available), and the sample solution. Ensure no interfering peaks are present at the retention time of the main analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.01 mg/mL to 0.2 mg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., column temperature ±2 °C, flow rate ±0.02 mL/min, mobile phase composition ±2%) and assess the impact on the results.

Conclusion and Recommendations

Validating an HPLC method for non-chromophoric compounds like 1,12-diiodododecane and its derivatives requires a deliberate and scientifically sound approach. While RP-HPLC is the clear choice for separation, detector selection is paramount.

  • Primary Recommendation: For both quantitative purity assessment and trace impurity profiling, the Charged Aerosol Detector (CAD) is the superior choice. Its high sensitivity and near-uniform response provide the most reliable and accurate data, aligning with the stringent requirements of the pharmaceutical industry.[14]

  • Viable Alternative: The Evaporative Light Scattering Detector (ELSD) is a capable and widely available alternative, particularly for qualitative analysis or when absolute quantification is less critical.

  • Limited Use: The Refractive Index (RI) detector should be reserved for isocratic, high-concentration assays where gradient separation of impurities is not required.

By grounding the method development and validation process in the ICH Q2(R1) framework and selecting the appropriate advanced detection technology, researchers can ensure the generation of trustworthy and defensible analytical data, underpinning the quality and integrity of their synthetic products.

References

  • ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Wikipedia. Charged aerosol detector. Wikipedia. [Link]

  • Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters Corporation. [Link]

  • Veeprho. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]

  • Phenomenex. Types of HPLC Detectors. Phenomenex. [Link]

  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

  • American Pharmaceutical Review. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. American Pharmaceutical Review. [Link]

  • ResearchGate. How to detect and analyze compounds with little or no UV absorption in LC purification?. ResearchGate. [Link]

  • Teledyne LABS. Evaporative Light Scattering Detection (ELSD). Teledyne LABS. [Link]

  • HWI group. Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Biotage. Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage. [Link]

  • Agilent. 1260 Infinity III Evaporative Light Scattering Detector. Agilent. [Link]

  • Shimadzu. Refractive Index Detection (RID). Shimadzu. [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. Labtech. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. What are the applications of refractive index detector in HPLC analysis?. ResearchGate. [Link]

  • KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. KNAUER. [Link]

  • SCION Instruments. RI Detector HPLC. SCION Instruments. [Link]

  • Biotage. So, how does an ELSD work?. Biotage. [Link]

  • ResearchGate. How can we perform HPLC for a uv inactive & highly polar compound?. ResearchGate. [Link]

  • Peak Scientific. What are Evaporative Light-Scattering Detectors?. Peak Scientific. [Link]

  • Shimadzu. ELSD-LTII. Shimadzu. [Link]

  • MTC USA. Missing Peaks Using UV Detection in HPLC methods. MTC USA. [Link]

  • LookChem. 1,12-Diiodododecane. LookChem. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Iodide ion. HELIX Chromatography. [Link]

  • RSC Publishing. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]

  • PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]

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Comparative

Technical Application Guide: 1,12-Diiodododecane vs. 1,10-Diiododecane in Spacer Engineering

As a Senior Application Scientist, I frequently observe researchers treating aliphatic linkers as inert, interchangeable structural components. However, in precision molecular engineering, the choice between a 10-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers treating aliphatic linkers as inert, interchangeable structural components. However, in precision molecular engineering, the choice between a 10-carbon (C10) and a 12-carbon (C12) spacer fundamentally alters the physicochemical properties, binding thermodynamics, and spatial geometry of the resulting molecule.

This guide provides an objective, data-driven comparison of 1,10-diiododecane and 1,12-diiodododecane . By analyzing their roles as bifunctional electrophiles, we will explore how a mere two-carbon difference dictates success or failure in the synthesis of bivalent ligands, mitochondria-targeted compounds, and cross-linked polymers.

Physicochemical Profiling

Both 1,10-diiododecane[1] and 1,12-diiodododecane[2] are potent di-alkylating agents primarily utilized in SN​2 substitution reactions. The addition of two methylene groups ( −CH2​− ) in the C12 variant increases the extended chain length by approximately 2.5 Å. This extension significantly impacts the molecule's lipophilicity (LogP) and crystallization energy, dictating its behavior in both aqueous biological systems and organic synthesis.

Table 1: Physicochemical Comparison

Property1,10-Diiododecane1,12-Diiodododecane
CAS Number 16355-92-3[1]24772-65-4[2]
Molecular Formula C10​H20​I2​ [1] C12​H24​I2​
Molecular Weight 394.08 g/mol 422.13 g/mol
Extended Chain Length ~12.5 Å~15.0 Å
Lipophilicity (LogP) HighVery High
Primary Application Bivalent ligands, MTSEsDynamic polymers, Surfactants
Mechanistic Impact of Spacer Length: The Causality
A. Bivalent Ligand Design (Tandem Domain Inhibition)

In the development of bivalent compounds—such as BET bromodomain inhibitors targeting tandem domains like BRD4—the spacer must perfectly bridge two distinct binding sites to achieve simultaneous modulation[3].

If the spacer is too long (e.g., substituting a C10 for a C12), the molecule suffers a severe entropic penalty. The highly flexible C12 chain must "freeze" into a specific, constrained conformation to allow both pharmacophores to bind, costing significant binding free energy ( ΔG ). Furthermore, excessive chain length can lead to steric clashes with the protein surface, negating the avidity benefits of a bivalent design[3].

G cluster_0 Sub-optimal Spacer (C12) cluster_1 Optimal Spacer (C10) L1_A Pharmacophore 1 Sp_A C12 Spacer (Entropic Penalty) L1_A->Sp_A Target Tandem Domains (e.g., BRD4) L1_A->Target Binds BD1 L2_A Pharmacophore 2 Sp_A->L2_A L2_A->Target Steric Clash L1_B Pharmacophore 1 Sp_B C10 Spacer (Ideal Distance) L1_B->Sp_B L1_B->Target Binds BD1 L2_B Pharmacophore 2 Sp_B->L2_B L2_B->Target Binds BD2

Spacer length dictates the binding thermodynamics of bivalent ligands to tandem domains.

B. Mitochondrial Targeting & Membrane Permeability

When designing Mitochondria-Targeted Soft Electrophiles (MTSEs), the alkyl spacer links a lipophilic cationic carrier (like triphenylphosphonium, TPP) to an electrophile. Research demonstrates that spacer length strictly dictates subcellular distribution[4].

While shorter chains (C4-C6) easily penetrate the mitochondrial matrix to form protein adducts, extending the chain to C10 (via 1,10-diiododecane) drastically reduces adduct formation[4]. The extreme hydrophobicity of C10 chains causes the molecules to become trapped in the lipid bilayer, destabilizing the membrane rather than reaching the matrix nucleophiles[4]. Consequently, extending this to a C12 spacer renders the molecule highly sub-optimal for matrix targeting, acting primarily as a membrane disruptor.

C. Supramolecular Assembly & Dynamic Polymers

In materials science, these diiodides are utilized to crosslink dynamic polymers[5]. Here, the C12 spacer's increased hydrophobicity becomes highly advantageous. The longer aliphatic chain enhances van der Waals interactions between polymer networks, lowering the critical micelle concentration (CMC) in amphiphilic systems and increasing the mechanical toughness of the resulting elastomers[5].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for utilizing these diiodide reagents.

Protocol 1: Synthesis of Bivalent Bromodomain Ligands via SN​2 Alkylation

This methodology utilizes either 1,10-diiododecane or 1,12-diiodododecane to covalently bridge two pharmacophores[3].

  • Preparation: Dissolve the nucleophilic pharmacophore precursor in a polar aprotic solvent (e.g., DMF or Acetonitrile) to ensure complete solvation of the reactants.

  • Deprotonation: Add anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: The base deprotonates the nucleophile, significantly increasing its reactivity for the subsequent SN​2 attack.

  • Alkylation: Add 1,10-diiododecane (100 mg, 0.254 mmol) or 1,12-diiodododecane (100 mg, 0.23 mmol) to the mixture[3]. Heat the reaction at 80 °C for 12 hours[3]. Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance of the long alkyl chains.

  • Partitioning (Self-Validation Step): Concentrate the mixture in vacuo, then partition the residue between Dichloromethane (DCM, 20 mL) and Water ( H2​O , 10 mL)[3]. Causality: This is a self-validating purification step; the highly lipophilic bivalent product selectively migrates to the organic DCM layer, while unreacted salts and polar byproducts are stripped away in the aqueous phase[3].

  • Extraction & Drying: Re-extract the aqueous layer with DCM (3 x 15 mL). Combine the organic fractions and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water before filtration and concentration[3].

Workflow Step1 1. Dissolve Pharmacophore in DMF Step2 2. Add Base (K2CO3) for Deprotonation Step1->Step2 Step3 3. Add Diiodide (C10 or C12), Heat 80°C, 12h Step2->Step3 Step4 4. Partition in DCM/H2O, Extract Aqueous Layer Step3->Step4 Step5 5. Dry over Na2SO4, Filter, Concentrate Step4->Step5

Step-by-step SN2 alkylation workflow for synthesizing bivalent ligands using diiodide spacers.

Protocol 2: Evaluation of MTSE Membrane Penetration

To validate the biological impact of spacer length on mitochondrial penetration[4]:

  • Cell Treatment: Expose target cells (e.g., MB231 breast cancer cells) to synthesized MTSEs containing either C10 or C12 spacers for 4 hours[4].

  • Lysis & Western Blot: Prepare cell lysates and visualize protein adducts using an antibody directed against the TPP targeting moiety[4].

  • Data Interpretation: A lack of visible TPP-protein adducts for the C10/C12 variants confirms that excessive lipophilicity causes the compounds to arrest in the lipid bilayer rather than penetrating the matrix[4].

Quantitative Data Summary

The table below summarizes the expected experimental outcomes when substituting a C10 spacer for a C12 spacer across various applications.

Table 2: Experimental Outcomes Based on Spacer Length

ApplicationC10 Spacer (1,10-Diiododecane)C12 Spacer (1,12-Diiodododecane)
BRD4 Tandem Domain Binding Optimal distance; high avidity[3]Entropic penalty; potential steric clash[3]
Mitochondrial Matrix Penetration Low (Trapped in lipid bilayer)[4]Negligible (Severe membrane disruption)[4]
Polymer Hydrophobic Crosslinking Moderate mechanical strength[5]High mechanical strength; lower CMC[5]

Sources

Validation

mass spectrometry validation techniques for 1,12-diiodododecane compounds

Mass Spectrometry Validation of 1,12-Diiodododecane: A Comparative Guide to Ionization Techniques Executive Summary When validating long-chain alkyl dihalides like 1,12-diiodododecane ( C12​H24​I2​ ), standard mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 1,12-Diiodododecane: A Comparative Guide to Ionization Techniques

Executive Summary

When validating long-chain alkyl dihalides like 1,12-diiodododecane ( C12​H24​I2​ ), standard mass spectrometry (MS) workflows often yield ambiguous results. As an application scientist, I frequently see researchers misinterpret the absence of a molecular ion in standard GC-MS as an indication of sample degradation or synthesis failure. In reality, the bottleneck lies entirely in the ionization mechanics.

This guide objectively compares traditional Electron Ionization (EI) against specialized Electrospray Ionization (ESI) techniques, providing field-proven, self-validating protocols to ensure absolute structural and molecular weight confirmation.

Mechanistic Bottlenecks in Alkyl Halide Ionization

To design a robust validation workflow, we must first understand the causality behind ionization failures for 1,12-diiodododecane:

  • The Failure of Electron Ionization (EI): At a standard 70 eV, the energy transferred to the molecule vastly exceeds the carbon-iodine (C-I) bond dissociation energy (~234 kJ/mol). This triggers rapid homolytic cleavage, releasing an iodine radical ( I∙ ) to form the [M−I]+ fragment (m/z 295). Alternatively, the molecule undergoes dehydrohalogenation to lose HI, forming [M−HI]∙+ (m/z 294)[1][2]. Consequently, the intact molecular ion ( M∙+ , m/z 422) is virtually undetectable.

  • The Protonation Problem in ESI: Soft ionization techniques like Electrospray Ionization (ESI) typically rely on protonation ( [M+H]+ ). However, alkyl iodides lack basic heteroatoms (such as nitrogen or oxygen) to accept a proton, rendering them "invisible" in standard LC-MS mobile phases[3].

The Solution: Silver Cationization ( Ag+ ) To overcome the lack of proton affinity, we must shift our paradigm from protonation to metal cation coordination. By doping the sample with Silver Nitrate ( AgNO3​ ), we exploit the soft-acid/soft-base interaction between Ag+ and the highly polarizable iodine atoms, generating a stable [M+Ag]+ adduct[3].

G M 1,12-Diiodododecane (M: m/z 422) EI Electron Ionization (EI) 70 eV M->EI ESI Electrospray Ionization (ESI) + Ag+ Dopant M->ESI Frag1 [M - I]+ m/z 295 EI->Frag1 -I• Frag2 [M - HI]+ m/z 294 EI->Frag2 -HI Adduct [M + Ag]+ m/z 529 / 531 ESI->Adduct Coordination Frag3 [M - 2I]+ m/z 168 Frag1->Frag3 -I•

Divergent MS ionization pathways for 1,12-diiodododecane.

Comparative Performance Analysis

To select the appropriate technique, researchers must align the ionization method with their specific analytical goal (structural fingerprinting vs. intact mass confirmation).

TechniqueIonization EnergyPrimary Ions Observed (m/z)Molecular Ion AbundanceBest Use Case
GC-MS (EI) 70 eV (Hard)295 [M−I]+ , 168 [M−2I]+ < 1%Structural fingerprinting; confirming the carbon backbone.
GC-MS (CI) ~5 eV (Medium)421 [M−H]+ , 295 [M−I]+ 5 - 15%Alternative when ESI is unavailable; prone to in-source fragmentation.
ESI-MS ( Ag+ ) < 2 eV (Soft)528.9 / 530.9 [M+Ag]+ > 95%Intact mass confirmation; absolute molecular weight validation.

Self-Validating Experimental Protocols

A robust analytical method must possess internal mechanisms to prevent false positives. The following protocols are engineered as self-validating systems.

Protocol 1: GC-MS (EI) for Structural Fingerprinting

While EI cannot provide the intact mass, it is highly reproducible and essential for confirming the dodecane backbone and terminal functionalization[4].

  • Sample Preparation: Dissolve 1 mg of 1,12-diiodododecane in 1 mL of GC-grade Hexane.

  • Causality for Solvent Choice: Hexane perfectly matches the polarity of the hydrophobic alkyl chain, ensuring complete volatilization in the GC inlet without thermal degradation.

  • Instrument Parameters:

    • Inlet Temp: 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Ion Source: 70 eV, 230°C.

  • Self-Validation Mechanism: You must observe the sequential loss of iodine. The presence of the m/z 127 peak ( I+ ) alongside m/z 295 ( [M−I]+ ) and m/z 168 ( [M−2I]+ ) acts as an internal confirmation of a di-iodinated species[2].

Protocol 2: Direct Infusion ESI-MS with Silver Cationization

This is the gold standard for confirming the intact molecular weight of 1,12-diiodododecane.

  • Sample Preparation: Dissolve the analyte to a concentration of 10 µg/mL in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). Spike the solution with AgNO3​ to a final concentration of 10 µM.

  • Causality for Solvent Choice: 1,12-diiodododecane is highly hydrophobic and will precipitate in pure methanol. DCM ensures analyte solubility, while MeOH is required to dissolve the AgNO3​ salt and support stable Taylor cone formation in the ESI source.

  • Instrument Parameters:

    • Mode: Positive Ion Mode (+ESI).

    • Flow Rate: 5 µL/min (Direct Infusion).

    • Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation of the weak Ag-I coordination bond).

  • Self-Validation Mechanism (The Isotope Doublet): Silver exists as two naturally occurring stable isotopes in a nearly 1:1 ratio: 107Ag (51.8%) and 109Ag (48.2%). The mass spectrum must show a distinct 1:1 doublet at exact masses m/z 528.901 and m/z 530.901. If this exact isotopic signature is missing, the adduct has not formed, effectively eliminating the risk of false-positive mass assignments.

Workflow Prep Sample Prep Dissolve in MeOH/DCM Dopant AgNO3 Doping Add 10 µM AgNO3 Prep->Dopant Infusion Direct Infusion ESI Flow: 5 µL/min Dopant->Infusion Detection Orbitrap MS Positive Ion Mode Infusion->Detection Val Isotope Validation 107Ag / 109Ag Ratio (1:1) Detection->Val

Step-by-step ESI-Ag+ validation workflow with internal isotope verification.

Conclusion

Relying solely on standard GC-MS (EI) for the validation of 1,12-diiodododecane will lead to missing molecular ions due to rapid C-I bond cleavage. By implementing a dual-technique approach—using GC-MS for structural backbone fingerprinting and Ag+ -doped ESI-MS for intact mass confirmation via isotopic doublets—researchers can establish a rigorously self-validating analytical dataset.

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Safety & Regulatory Compliance

Safety

Section 1: Chemical Properties &amp; Causality for Disposal Methods

1,12-Diiodododecane (CAS: 24772-65-4) Proper Disposal and Handling Procedures As a critical bifunctional alkylating agent utilized in drug development, supramolecular chemistry, and materials science, 1,12-Diiodododecane...

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Author: BenchChem Technical Support Team. Date: April 2026

1,12-Diiodododecane (CAS: 24772-65-4) Proper Disposal and Handling Procedures

As a critical bifunctional alkylating agent utilized in drug development, supramolecular chemistry, and materials science, 1,12-Diiodododecane presents specific logistical and safety challenges. Because it is a heavy, halogenated organic compound, its disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental standards. Improper disposal not only violates environmental compliance but also introduces severe risks of toxic halogen gas release during incineration.

This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of 1,12-Diiodododecane, ensuring that your laboratory maintains the highest standards of scientific integrity and safety.

To manage a chemical safely, one must understand the physical and chemical properties that dictate its behavior in waste streams. 1,12-Diiodododecane is a long-chain alkyl diiodide.

Table 1: Key Physicochemical Properties of 1,12-Diiodododecane

PropertyValueOperational Implication
CAS Number 24772-65-4[1]Essential for accurate waste labeling and Safety Data Sheet (SDS) tracking.
Molecular Formula C12H24I2[1]High iodine content categorizes it strictly as a Halogenated Organic Waste [2].
Molecular Weight 422.13 g/mol [1]High density; will sink and potentially stratify if mixed with aqueous waste.
Physical State Pale yellow liquid / low-melting solidCan solidify in lines or containers; requires ambient temperature management.
Reactivity Light and heat sensitiveProlonged exposure to light or high heat can cause decomposition, releasing toxic iodine ( I2​ ) gas or hydrogen iodide (HI)[3].

The Causality of Segregation: Why must 1,12-Diiodododecane be segregated from non-halogenated solvents? The presence of iodine atoms fundamentally alters how the waste is treated at commercial disposal facilities. Non-halogenated solvents are typically burned for energy recovery. However, halogenated wastes like 1,12-Diiodododecane must be processed in specialized rotary kiln incinerators equipped with caustic scrubbers[4]. If incinerated without scrubbers, the iodine generates highly corrosive and toxic hydrogen iodide (HI) and elemental iodine vapors[5]. Mixing even a small amount of 1,12-Diiodododecane into a non-halogenated waste carboy forces the entire container to be reclassified and treated as halogenated waste, exponentially increasing disposal costs and environmental risk[2][6].

Section 2: Step-by-Step Laboratory Disposal Protocol

This protocol ensures compliance with EPA Satellite Accumulation Area (SAA) regulations and builds a self-validating system for laboratory safety[7][8].

Protocol: Routine Waste Accumulation and Disposal

  • Waste Segregation & Container Selection:

    • Select a chemically compatible, high-density polyethylene (HDPE) or amber glass waste container. Amber glass is highly recommended if the waste is stored for extended periods, as it prevents photolytic degradation of the carbon-iodine bonds.

    • Designate the container strictly for Halogenated Organic Waste (often indicated by green-labeled carboys, depending on institutional standards)[2].

  • Transferring the Waste:

    • Conduct all transfers inside a certified chemical fume hood to prevent inhalation of any volatile byproducts or residual solvents.

    • Use a dedicated funnel. If the 1,12-Diiodododecane has solidified, gently warm the original container in a water bath (do not exceed 40°C) to liquefy it before pouring. Ensure absolutely no water enters the waste stream.

  • Sealing the Container:

    • The container must remain "vapor tight" and "spill proof" at all times unless waste is actively being added[7]. Do not leave funnels resting in the open neck of the carboy.

  • Labeling:

    • Immediately affix a hazardous waste label upon the first addition of waste.

    • Write the exact contents: "Waste: 1,12-Diiodododecane (Halogenated Organic)"[7].

    • Include the accumulation start date and the associated GHS hazard pictograms (e.g., Irritant, Environmental Hazard).

  • Storage Limits & Pickup:

    • Store in a designated SAA away from incompatible materials (strong oxidizing agents, strong bases, and active metals).

    • Do not exceed the maximum accumulation limit (typically 55 gallons)[7]. Request an Environmental Health and Safety (EHS) pickup before the container reaches 90% capacity.

Section 3: Emergency Spill Response Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and exposure to iodine-containing vapors. Do not use water to flush the spill, as hydrophobic alkyl iodides will simply spread and complicate cleanup[9].

SpillResponse Start 1,12-Diiodododecane Spill Detected Assess Assess Spill Size & Hazards Start->Assess Small Small Spill (< 1L) Inside Fume Hood Assess->Small Low Risk Large Large Spill (> 1L) or Outside Hood Assess->Large High Risk PPE Don PPE (Nitrile gloves, goggles, lab coat) Small->PPE Evacuate Evacuate Area & Close Doors Large->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite/Sand) PPE->Absorb Collect Collect in Halogenated Waste Container Absorb->Collect Label Label as Hazardous Halogenated Waste Collect->Label Notify Notify EHS / Dial Emergency Evacuate->Notify

Decision tree and procedural workflow for 1,12-Diiodododecane spill response.

Protocol: Small Spill Cleanup (< 1 Liter)

  • Source Control: Eliminate all sources of heat or ignition. Ensure the fume hood sash is pulled down to the appropriate operating height[7].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads[7]. Do not use combustible materials like sawdust, which can react with halogenated organics.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a heavy-duty plastic bag or a rigid plastic container[7].

  • Decontamination: Wipe the area with a mild detergent and water solution to remove residual traces, adding the contaminated wipes to the waste container.

  • Disposal: Label the container as "Hazardous Waste - Spill Cleanup: 1,12-Diiodododecane" and submit it for immediate EHS pickup.

Section 4: Commercial Treatment and Environmental Impact

Once collected by your EHS department, 1,12-Diiodododecane is transported to a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF)[10].

Because of its high halogen content, it undergoes Liquid Injection Incineration or Rotary Kiln Incineration [4]. During this process, the compound is subjected to temperatures exceeding 1000°C. The carbon backbone is oxidized to CO2​ and H2​O . The iodine atoms are released as acidic gases, which are immediately neutralized by a caustic scrubbing system (typically utilizing sodium hydroxide or calcium hydroxide) to form benign iodide salts[4][5]. This self-validating system ensures that no toxic halogens are released into the atmosphere, underscoring the absolute necessity of accurate laboratory segregation.

Sources

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